Product packaging for Kpc-2-IN-1(Cat. No.:)

Kpc-2-IN-1

Cat. No.: B12396407
M. Wt: 285.1 g/mol
InChI Key: BPZNDAHQRPIUAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Kpc-2-IN-1 is a small molecule research compound designed to specifically target and inhibit Klebsiella pneumoniae carbapenemase-2 (KPC-2). The KPC-2 enzyme is a Class A serine β-lactamase that confers bacterial resistance to a broad spectrum of β-lactam antibiotics, including last-resort carbapenems. Its global spread in pathogens like Carbapenem-Resistant Klebsiella pneumoniae (CRKP) represents a critical public health threat . By inhibiting KPC-2, this compound serves as a vital research tool for investigating solutions to antimicrobial resistance (AMR). Researchers can use this compound to explore mechanisms for restoring the efficacy of existing β-lactam antibiotics against resistant bacterial strains . Its primary applications include in vitro enzymatic assays, microbiological studies to determine minimum inhibitory concentrations (MICs) in combination with carbapenems, and research into the evolution and transmission of carbapenemase-mediated resistance. This product is strictly for research applications and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H12BN3O2S B12396407 Kpc-2-IN-1

Properties

Molecular Formula

C13H12BN3O2S

Molecular Weight

285.1 g/mol

IUPAC Name

[3-[(4-thiophen-3-yltriazol-1-yl)methyl]phenyl]boronic acid

InChI

InChI=1S/C13H12BN3O2S/c18-14(19)12-3-1-2-10(6-12)7-17-8-13(15-16-17)11-4-5-20-9-11/h1-6,8-9,18-19H,7H2

InChI Key

BPZNDAHQRPIUAE-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC=C1)CN2C=C(N=N2)C3=CSC=C3)(O)O

Origin of Product

United States

Foundational & Exploratory

KPC-2-IN-1 Boronic Acid Inhibitor: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of a Potent β-Lactamase Inhibitor

The emergence of carbapenem-resistant Enterobacteriaceae, largely driven by the production of Klebsiella pneumoniae carbapenemase (KPC), presents a significant threat to global public health.[1][2][3][4] KPC enzymes, particularly KPC-2, are class A β-lactamases capable of hydrolyzing a broad spectrum of β-lactam antibiotics, including the "last-resort" carbapenems.[1][2][4][5][6][7] This has rendered many conventional antibiotic therapies ineffective, necessitating the development of novel β-lactamase inhibitors to restore the efficacy of existing drugs.[2][4][8] KPC-2-IN-1, a potent boronic acid-based inhibitor, has emerged as a promising candidate in this endeavor.[9] This technical guide provides a comprehensive overview of this compound, including its biochemical properties, mechanism of action, and relevant experimental data and protocols to inform researchers, scientists, and drug development professionals.

Core Properties and Efficacy

This compound is a boronic acid derivative that demonstrates potent inhibitory activity against the KPC-2 β-lactamase.[9] Its efficacy is highlighted by a low inhibition constant (Ki), indicating a high affinity for the KPC-2 enzyme.[9]

Quantitative Inhibitory Data

The inhibitory potential of this compound and other relevant boronic acid inhibitors against KPC-2 is summarized in the table below.

CompoundTypeTarget EnzymeKi (μM)IC50 (μM)Reference
This compound Boronic acid derivativeKPC-20.032-[9]
S02030 Boronic acid transition state analogKPC-2-0.080 ± 0.002[10]
3-Nitrophenyl boronic acid (3-NPBA) Boronic acid compoundKPC-21.0 ± 0.1 (Km)-[5][11]
Penem 1 Methylidene penemKPC-20.06 ± 0.01 (Km)-[6]
Penem 2 Methylidene penemKPC-20.006 ± 0.001 (Km)-[6]

Mechanism of Action: Covalent Inhibition

Boronic acid inhibitors, including this compound, act as transition state analogs.[1][10] The boron atom forms a reversible covalent bond with the catalytic serine residue (Ser70) in the active site of the KPC-2 enzyme.[5][10][11][12] This interaction mimics the tetrahedral intermediate formed during the hydrolysis of β-lactam antibiotics, effectively blocking the enzyme's catalytic activity.[8][13] One of the boronic acid oxygens occupies the oxyanion hole, a critical feature for stabilizing the transition state.[1][5][10][11][12]

KPC2_Inhibition cluster_0 KPC-2 Catalytic Cycle cluster_1 Inhibition by this compound KPC2_E KPC-2 Enzyme (E) ES_Complex Enzyme-Substrate Complex (ES) KPC2_E->ES_Complex Binding Beta_Lactam β-Lactam Antibiotic (S) Beta_Lactam->ES_Complex Acyl_Enzyme Acyl-Enzyme Intermediate (E-Acyl) ES_Complex->Acyl_Enzyme Acylation (Ser70 attack) Acyl_Enzyme->KPC2_E Deacylation (Hydrolysis) Hydrolyzed_BL Hydrolyzed β-Lactam (P) Acyl_Enzyme->Hydrolyzed_BL Covalent_Complex Reversible Covalent Complex (E-I) KPC2_E_Inhib KPC-2 Enzyme (E) KPC2_E_Inhib->Covalent_Complex Binding KPC2_IN_1 This compound (Boronic Acid) KPC2_IN_1->Covalent_Complex Covalent_Complex->KPC2_E_Inhib Dissociation KPC2_Purification_Workflow cluster_workflow KPC-2 Purification Workflow start Cloning of blaKPC-2 into Expression Vector transformation Transformation into E. coli Expression Strain start->transformation culture Cell Culture and Growth transformation->culture induction Induction of Protein Expression (IPTG) culture->induction harvest Cell Harvesting (Centrifugation) induction->harvest extraction Periplasmic Protein Extraction harvest->extraction purification Ion-Exchange Chromatography extraction->purification dialysis Dialysis purification->dialysis storage Storage at -80°C dialysis->storage

References

The Core of Resistance: A Technical Guide to the Structure-Activity Relationship of KPC-2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence and global spread of carbapenem-resistant Enterobacteriaceae (CRE) expressing Klebsiella pneumoniae carbapenemase-2 (KPC-2) represents a critical threat to public health. KPC-2, a class A β-lactamase, possesses the ability to hydrolyze a broad spectrum of β-lactam antibiotics, including the carbapenems, which are often considered the last line of defense against multidrug-resistant bacterial infections.[1][2][3] This has spurred intensive research into the development of effective KPC-2 inhibitors to restore the efficacy of existing β-lactam antibiotics.

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of KPC-2 inhibitors, offering a valuable resource for researchers engaged in the discovery and development of novel therapeutics to combat this formidable resistance mechanism.

Understanding the Target: The KPC-2 Active Site

The KPC-2 enzyme features a spacious active site cleft that accommodates the bulky structures of carbapenems.[4][5] Key residues within this active site play crucial roles in substrate binding and catalysis, and thus serve as primary targets for inhibitor design. These include the catalytic Ser70, which forms a covalent acyl-enzyme intermediate with the β-lactam ring, and other conserved residues such as Lys73, Ser130, Asn132, Glu166, Asn170, and Arg220 that are involved in substrate recognition, positioning, and hydrolysis.[2][5][6][7] Structural analyses of KPC-2 in complex with various inhibitors have provided invaluable insights into the specific interactions that govern inhibitor potency and spectrum.[1][6][8][9]

Key Classes of KPC-2 Inhibitors and their Structure-Activity Relationships

A diverse range of chemical scaffolds have been explored for KPC-2 inhibition. The following sections summarize the SAR for prominent inhibitor classes, with quantitative data presented for comparative analysis.

Boronic Acid Derivatives

Boronic acids are transition-state analog inhibitors that form a reversible covalent bond with the catalytic Ser70 residue.[1][10] Their efficacy is significantly influenced by the nature of the substituent on the boron atom and the aromatic ring.

Table 1: Structure-Activity Relationship of Boronic Acid Inhibitors against KPC-2

CompoundR GroupKi (nM)Key Interactions
3-Nitrophenyl boronic acid (3-NPBA)3-Nitrophenyl1000 ± 100The boronic acid hydroxyls occupy the oxyanion hole and deacylation water pocket. The aromatic ring has an edge-to-face interaction with Trp105.[9]
S02030Thiophene-carboxamido-triazole-Forms a covalent bond with Ser70. The boronic acid oxygens are in the oxyanion hole. The amide moiety makes conserved interactions across the active site.[1]
Diazabicyclooctanes (DBOs)

Avibactam is a clinically approved non-β-lactam β-lactamase inhibitor from the DBO class. It forms a reversible covalent acyl-enzyme intermediate with a slow deacylation rate.[11][12]

Table 2: Activity of Avibactam in Combination with β-Lactams against KPC-2 Producing Strains

β-LactamInhibitorOrganismMIC (μg/mL) without InhibitorMIC (μg/mL) with Inhibitor
CeftazidimeAvibactamK. pneumoniae (KPC-2)>2562-8
AmpicillinAvibactamE. coli DH10B (KPC-2)>10242-8

Note: MIC values can vary depending on the specific bacterial strain and testing conditions.

Penam Sulfones

Penam sulfones are mechanism-based inhibitors that can form stable, deacylation-resistant intermediates.[8][9]

Table 3: Kinetic Parameters of Penam Sulfone Inhibitors against KPC-2

CompoundKm (μM)kinact (s-1)Key Features
PSR-3-2263.8 ± 0.40.034 ± 0.003Forms a stable trans-enamine intermediate with Ser70. The carboxyl group interacts with Asn132, Asn170, and Glu166.[9]
Penem 10.06 ± 0.01-Dihydropyrazolo[1,5-c][10][13]thiazole R1 side chain.[4]
Penem 20.006 ± 0.001-Dihydropyrazolo[5,1-c][1][13]thiazine R1 side chain.[4]

Experimental Protocols

The characterization of KPC-2 inhibitors involves a series of biochemical and microbiological assays to determine their potency, mechanism of action, and efficacy in bacterial cultures.

KPC-2 Enzyme Kinetics Assay

Objective: To determine the kinetic parameters of inhibition (e.g., Ki, IC50, kinact).

Methodology:

  • Enzyme and Substrate Preparation: Recombinant KPC-2 is purified. A chromogenic β-lactam substrate, such as nitrocefin, is used.

  • Assay Conditions: The assay is typically performed in a phosphate buffer (pH 7.0) at a constant temperature.

  • Measurement: The rate of nitrocefin hydrolysis is monitored by measuring the change in absorbance at a specific wavelength (e.g., 486 nm) over time using a spectrophotometer.

  • Inhibition Studies:

    • IC50 Determination: The initial velocity of the reaction is measured in the presence of varying concentrations of the inhibitor. The IC50 value is the concentration of inhibitor that reduces the enzyme activity by 50%.

    • Ki Determination: For competitive inhibitors, the Ki is determined by measuring the reaction rates at different substrate and inhibitor concentrations and fitting the data to the Michaelis-Menten equation for competitive inhibition.

    • Mechanism-Based Inactivation: To determine the partition ratio (kcat/kinact) and inactivation rate constant (kinact), the enzyme is incubated with the inhibitor for various time points, and the residual enzyme activity is measured.[14]

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of an antibiotic, alone or in combination with an inhibitor, that prevents visible growth of a bacterium.

Methodology:

  • Bacterial Strain: A clinical or laboratory strain of bacteria expressing KPC-2 is used.

  • Inoculum Preparation: The bacterial culture is grown to a specific optical density and then diluted to a standardized concentration.

  • Assay Setup: The assay is performed in a 96-well microtiter plate. Serial dilutions of the antibiotic and the antibiotic-inhibitor combination are prepared in a suitable growth medium (e.g., Mueller-Hinton broth).

  • Inoculation and Incubation: The bacterial inoculum is added to each well, and the plate is incubated at 37°C for 16-20 hours.

  • Reading the Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

Visualizing the Core Concepts

To further elucidate the complex relationships in KPC-2 inhibition, the following diagrams provide a visual representation of key pathways and workflows.

KPC2_Inhibition_Pathway cluster_hydrolysis KPC-2 Catalyzed β-Lactam Hydrolysis cluster_inhibition Inhibition Pathway E_S KPC-2 + β-Lactam (Enzyme-Substrate Complex) E_Acyl Acyl-Enzyme Intermediate E_S->E_Acyl Acylation (Ser70) E_I KPC-2 + Inhibitor E_P KPC-2 + Hydrolyzed β-Lactam (Enzyme-Product Complex) E_Acyl->E_P Deacylation (H₂O) E_I_complex Enzyme-Inhibitor Complex (Reversible or Irreversible) E_I->E_I_complex Binding Inhibitor_Screening_Workflow Start Compound Library HTS High-Throughput Screening (e.g., Nitrocefin Assay) Start->HTS Hit_ID Hit Identification (Compounds with >50% Inhibition) HTS->Hit_ID Dose_Response Dose-Response & IC₅₀ Determination Hit_ID->Dose_Response SAR SAR & Lead Optimization Dose_Response->SAR Mechanism Mechanism of Action Studies (Kinetics, Mass Spec) SAR->Mechanism Microbiology Microbiological Evaluation (MIC, Time-Kill Assays) Mechanism->Microbiology In_Vivo In Vivo Efficacy Studies (Animal Models) Microbiology->In_Vivo Candidate Preclinical Candidate In_Vivo->Candidate Boronic_Acid_SAR cluster_examples Examples Core Boronic Acid Core B(OH)₂ R_Group R-Group Influences potency and spectrum Core:B->R_Group Substitution Interactions {Key Interactions | - Covalent bond with Ser70 - H-bonds in oxyanion hole - van der Waals with hydrophobic pockets} R_Group->Interactions Determines 3NPBA 3-Nitrophenyl (Modest Potency) Vaborbactam Complex Cyclic Boronate (High Potency & Stability)

References

An In-depth Technical Guide to the Target Binding of Kpc-2-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of carbapenem-resistant Enterobacteriaceae (CRE) poses a significant threat to global public health. A primary mechanism of resistance is the production of carbapenemases, such as the Klebsiella pneumoniae carbapenemase (KPC). KPC-2, a class A β-lactamase, is a particularly problematic enzyme due to its broad substrate profile, which includes the "last-resort" carbapenem antibiotics.[1] The development of potent inhibitors of KPC-2 is a critical strategy to restore the efficacy of existing β-lactam antibiotics.

This technical guide focuses on Kpc-2-IN-1, a potent inhibitor of the KPC-2 enzyme. This compound, a triazole-substituted phenylboronic acid derivative, has been identified as a promising lead compound for the development of new therapeutics to combat carbapenem-resistant infections.[2] This document provides a comprehensive overview of the target binding site of this compound, including quantitative binding data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Target Binding Site and Mechanism of Action

This compound targets the active site of the KPC-2 β-lactamase. The KPC-2 active site is located at the interface of its two domains and features a catalytic serine residue (Ser70) that is crucial for its hydrolytic activity.[3] The binding of this compound to this active site prevents the enzyme from hydrolyzing β-lactam antibiotics, thereby restoring their antibacterial activity.

The active site of KPC-2 is a well-characterized pocket. Key residues involved in substrate and inhibitor binding include Ser70, Ser130, Lys234, Thr235, and Thr237.[4] The crystal structure of KPC-2 has been resolved, providing detailed insights into its three-dimensional architecture and the specific interactions that govern ligand binding.[4]

This compound is a boronic acid-based inhibitor. Boronic acids are known to form a reversible covalent bond with the catalytic serine residue in the active site of serine proteases and β-lactamases. This interaction mimics the tetrahedral transition state of the natural substrate, leading to potent inhibition.

Quantitative Data

The inhibitory activity of this compound and a related compound (identified as 6c in the primary literature) against KPC-2 has been quantitatively assessed. The inhibition constant (Ki) is a measure of the inhibitor's binding affinity, with a lower Ki value indicating a more potent inhibitor.

CompoundKi (μM)
This compound (2e)0.032
Compound 6c0.038
Table 1: Inhibitory activity of this compound and a related compound against KPC-2 β-lactamase.[2]

Experimental Protocols

The following are detailed methodologies for key experiments involved in the characterization of this compound and its interaction with the KPC-2 enzyme. These protocols are based on established methods in the field.

KPC-2 Enzyme Expression and Purification

Recombinant KPC-2 β-lactamase is expressed in Escherichia coli and purified to homogeneity for use in inhibition assays.

  • Expression: The gene encoding KPC-2 is cloned into an expression vector (e.g., pET series) and transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). The cells are grown in a rich medium (e.g., Luria-Bertani broth) supplemented with an appropriate antibiotic for plasmid maintenance. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) when the cell culture reaches a specific optical density (e.g., OD600 of 0.6-0.8). The culture is then incubated for several hours at a reduced temperature (e.g., 18-25 °C) to enhance the yield of soluble protein.

  • Purification: Cells are harvested by centrifugation and resuspended in a lysis buffer. Cell lysis is achieved by sonication or high-pressure homogenization. The crude lysate is clarified by centrifugation to remove cell debris. The supernatant containing the soluble KPC-2 enzyme is then subjected to a series of chromatographic steps to achieve high purity. A common purification scheme involves affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography to remove any remaining impurities and aggregates. The purity of the final protein is assessed by SDS-PAGE.

KPC-2 Inhibition Assay

The inhibitory activity of compounds like this compound is determined using a spectrophotometric assay that monitors the hydrolysis of a chromogenic β-lactam substrate, such as nitrocefin or CENTA.

  • Principle: In the absence of an inhibitor, KPC-2 hydrolyzes the β-lactam ring of the chromogenic substrate, leading to a color change that can be monitored by measuring the absorbance at a specific wavelength (e.g., 486 nm for nitrocefin). The presence of an inhibitor will slow down or prevent this hydrolysis, resulting in a reduced rate of color change.

  • Procedure:

    • The assay is performed in a suitable buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0).

    • A fixed concentration of purified KPC-2 enzyme is pre-incubated with varying concentrations of the inhibitor (this compound) for a defined period to allow for binding equilibrium to be reached.

    • The enzymatic reaction is initiated by the addition of the chromogenic substrate (e.g., 100 µM nitrocefin).

    • The change in absorbance is monitored over time using a spectrophotometer.

    • The initial reaction velocities are calculated from the linear portion of the absorbance versus time plots.

    • The IC50 value, the concentration of inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

    • The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the mechanism of inhibition and the Michaelis constant (Km) of the substrate are known.

Determination of Minimum Inhibitory Concentration (MIC)

To assess the ability of this compound to potentiate the activity of existing antibiotics against KPC-2-producing bacteria, a minimum inhibitory concentration (MIC) assay is performed.

  • Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. In this context, the MIC of a β-lactam antibiotic (e.g., cefotaxime) is determined in the presence and absence of a fixed concentration of this compound.

  • Procedure:

    • A broth microdilution method is typically used.

    • A two-fold serial dilution of the β-lactam antibiotic is prepared in a 96-well microtiter plate.

    • A fixed, sub-inhibitory concentration of this compound is added to each well.

    • Each well is inoculated with a standardized suspension of KPC-2-producing bacteria.

    • The plates are incubated at 37 °C for 16-20 hours.

    • The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth. A significant reduction in the MIC of the antibiotic in the presence of this compound indicates successful potentiation.

Visualizations

KPC-2 Mechanism of Action and Inhibition

The following diagram illustrates the enzymatic mechanism of KPC-2 and how this compound inhibits its function.

KPC2_Mechanism cluster_hydrolysis β-Lactam Hydrolysis by KPC-2 cluster_inhibition Inhibition by this compound β-Lactam β-Lactam Acyl-Enzyme Acyl-Enzyme Intermediate β-Lactam->Acyl-Enzyme Acylation (Ser70) KPC2_active KPC-2 (Active) KPC2_active->Acyl-Enzyme KPC2_inhibited KPC-2 (Inactive) KPC2_active->KPC2_inhibited Acyl-Enzyme->KPC2_active Deacylation Hydrolyzed_β-Lactam Inactive β-Lactam Acyl-Enzyme->Hydrolyzed_β-Lactam H2O H₂O H2O->Acyl-Enzyme This compound This compound This compound->KPC2_inhibited Reversible Covalent Bonding (Ser70)

Caption: Mechanism of KPC-2 and its inhibition by this compound.

Experimental Workflow for KPC-2 Inhibitor Characterization

The following diagram outlines the typical experimental workflow for identifying and characterizing a KPC-2 inhibitor like this compound.

Inhibitor_Workflow Start Start Compound_Synthesis Synthesis of This compound Start->Compound_Synthesis KPC2_Purification KPC-2 Enzyme Expression & Purification Start->KPC2_Purification Inhibition_Assay KPC-2 Inhibition Assay (e.g., Nitrocefin) Compound_Synthesis->Inhibition_Assay KPC2_Purification->Inhibition_Assay Data_Analysis_Ki Data Analysis (IC₅₀, Kᵢ determination) Inhibition_Assay->Data_Analysis_Ki MIC_Assay MIC Assay with KPC-2 producing bacteria Data_Analysis_Ki->MIC_Assay Potentiation Evaluation of Antibiotic Potentiation MIC_Assay->Potentiation End End Potentiation->End

Caption: Workflow for KPC-2 inhibitor characterization.

Conclusion

This compound represents a significant advancement in the pursuit of novel therapeutics to combat the growing threat of carbapenem-resistant bacteria. Its potent inhibition of the KPC-2 enzyme, coupled with its ability to restore the efficacy of existing β-lactam antibiotics, underscores its potential as a lead compound for drug development. The detailed understanding of its binding interaction with the KPC-2 active site, supported by quantitative data and robust experimental protocols, provides a solid foundation for further optimization and preclinical development. This technical guide serves as a comprehensive resource for researchers and drug development professionals working towards the common goal of overcoming antibiotic resistance.

References

Kpc-2-IN-1 chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Chemical Properties and Inhibitory Action of Kpc-2-IN-1

Introduction

This compound is a potent, boronic acid-based inhibitor of the Klebsiella pneumoniae carbapenemase-2 (KPC-2) enzyme.[1] The emergence of KPC-2, a class A serine β-lactamase, represents a significant threat to public health by conferring bacterial resistance to a broad spectrum of β-lactam antibiotics, including the "last-resort" carbapenems.[2][3][4] this compound is designed to counteract this resistance mechanism, restoring the efficacy of conventional antibiotics. This guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental evaluation of this compound for researchers, scientists, and drug development professionals.

Core Chemical Properties of this compound

This compound is a triazole-substituted phenylboronic acid derivative.[1] Its chemical and physical properties are summarized in the table below.

PropertyDataReference
Chemical Name This compound[1]
Description Boronic acid derivative[1]
Molecular Formula C₁₃H₁₂BN₃O₂S[1]
Molecular Weight 285.13 g/mol [1]
CAS Number 2232877-85-7[1]
SMILES OB(C1=CC=CC(CN2N=NC(C3=CSC=C3)=C2)=C1)O[1]

Mechanism of Action: Inhibition of KPC-2

The primary function of KPC-2 is to hydrolyze the amide bond within the four-membered β-lactam ring characteristic of penicillin, cephalosporin, and carbapenem antibiotics.[3][5] This enzymatic degradation inactivates the antibiotic before it can reach its target—the penicillin-binding proteins (PBPs) responsible for bacterial cell wall synthesis.

The catalytic process of KPC-2 involves two main steps:

  • Acylation: The catalytic Serine-70 (S70) residue in the KPC-2 active site performs a nucleophilic attack on the β-lactam ring, forming a covalent acyl-enzyme intermediate.[3]

  • Deacylation: A water molecule, activated by Glutamate-166 (E166), hydrolyzes the acyl-enzyme intermediate, releasing the inactivated antibiotic and regenerating the active enzyme.[3] KPC-2 is particularly efficient at this deacylation step, enabling its potent carbapenemase activity.[3][6]

This compound acts as a transition-state analog. The boronic acid moiety is key to its inhibitory function, forming a reversible covalent bond with the catalytic S70 residue in the KPC-2 active site. This interaction mimics the tetrahedral transition state of β-lactam hydrolysis, effectively blocking the enzyme's active site and preventing it from binding to and hydrolyzing β-lactam antibiotics.[7]

KPC_Inhibition_Pathway cluster_0 Standard Antibiotic Action cluster_1 KPC-2 Mediated Resistance cluster_2 Action of this compound Beta_Lactam_Antibiotic Beta-Lactam Antibiotic (e.g., Meropenem) PBP Penicillin-Binding Proteins (PBPs) Beta_Lactam_Antibiotic->PBP Inhibits Hydrolyzed_Antibiotic Inactive Antibiotic Beta_Lactam_Antibiotic->Hydrolyzed_Antibiotic Degrades to Cell_Wall Bacterial Cell Wall Synthesis Disrupted PBP->Cell_Wall Leads to KPC2_Enzyme KPC-2 Enzyme KPC2_Enzyme->Beta_Lactam_Antibiotic KPC2_Inhibited Inhibited KPC-2 KPC2_Enzyme->KPC2_Inhibited Kpc_2_IN_1 This compound Kpc_2_IN_1->KPC2_Enzyme Inhibits

Figure 1: Mechanism of KPC-2 inhibition by this compound.

Quantitative Data and In Vitro Efficacy

This compound demonstrates high potency against its target enzyme and significant synergistic effects when combined with β-lactam antibiotics against resistant bacterial strains.

Enzyme Inhibition

The inhibitory potential of this compound against purified KPC-2 enzyme is quantified by its inhibition constant (Kᵢ).

CompoundTargetKᵢ (μM)Reference
This compound KPC-20.032[1]
Antibiotic Synergy

When used in combination with antibiotics, this compound effectively restores their activity against KPC-2-producing E. coli. The following table summarizes the reduction in the Minimum Inhibitory Concentration (MIC) of cefotaxime (CTX) and meropenem (MEM).

Organism StrainsAntibioticMIC without Inhibitor (μg/mL)This compound Conc. (μg/mL)MIC with Inhibitor (μg/mL)Fold Increase in SusceptibilityReference
E. coli BL21 (DE3) (KPC-2)Cefotaxime1650≤ 0.03~512[1]
E. coli BL21 (DE3) (KPC-2)Meropenem>6450≤ 0.06>1000[1]
E. coli NCTC 10418 (KPC-2)Cefotaxime1650≤ 0.03~512[1]
E. coli NCTC 10418 (KPC-2)Meropenem>6450≤ 0.06>1000[1]
Cell Viability

This compound is well-tolerated in human cell lines, indicating a favorable preliminary safety profile.[1] A similar compound, KPC-2-IN-2, showed over 80% viability in HEK-293 cells after 24 hours at concentrations of 5 and 50 μg/mL.[8]

Experimental Protocols

The evaluation of this compound involves standard microbiological and biochemical assays.

Protocol 1: Determination of Enzyme Inhibition Constant (Kᵢ)

This protocol outlines a general method for determining the Kᵢ value of an inhibitor against KPC-2 using a chromogenic substrate like nitrocefin.

  • Reagents and Materials:

    • Purified KPC-2 β-lactamase enzyme.

    • Nitrocefin (reporter substrate).

    • This compound dissolved in DMSO.

    • Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0).

    • 96-well microplate and spectrophotometer.

  • Procedure:

    • Prepare serial dilutions of this compound in the assay buffer.

    • In a 96-well plate, add a fixed concentration of KPC-2 enzyme to each well containing the different inhibitor concentrations.

    • Incubate the enzyme-inhibitor mixture for a predetermined time (e.g., 10-15 minutes) at a constant temperature (e.g., 25°C).

    • Initiate the reaction by adding a fixed concentration of nitrocefin to all wells.

    • Immediately measure the rate of nitrocefin hydrolysis by monitoring the change in absorbance at 486 nm over time.

    • Calculate the initial velocity (V₀) for each inhibitor concentration.

    • Determine the IC₅₀ value by plotting the enzyme activity against the logarithm of the inhibitor concentration.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation, Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the substrate concentration and Kₘ is the Michaelis-Menten constant for the substrate.

Protocol 2: Antibiotic Synergy Testing (MIC Reduction Assay)

This protocol determines the ability of this compound to potentiate the activity of a β-lactam antibiotic against a KPC-2-producing bacterial strain.

  • Reagents and Materials:

    • KPC-2-expressing E. coli strain (e.g., BL21 DE3).

    • Cation-adjusted Mueller-Hinton Broth (CAMHB).

    • β-lactam antibiotic stock solution (e.g., cefotaxime).

    • This compound stock solution.

    • 96-well microplates.

  • Procedure:

    • Prepare a bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL) and dilute it to a final concentration of ~5 x 10⁵ CFU/mL in the test wells.

    • In a 96-well plate, perform a two-fold serial dilution of the β-lactam antibiotic in CAMHB.

    • Add a fixed, sub-inhibitory concentration of this compound (e.g., 5 or 50 μg/mL) to each well of a corresponding set of antibiotic dilutions.[1]

    • A control plate with only the antibiotic dilutions (no inhibitor) should be prepared in parallel.

    • Add the standardized bacterial inoculum to all wells.

    • Incubate the plates at 37°C for 16-20 hours.[1]

    • The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

    • Compare the MIC of the antibiotic with and without this compound to calculate the fold-potentiation.

MIC_Assay_Workflow cluster_0 Experimental Arm cluster_1 Control Arm start Start: Prepare KPC-2 expressing E. coli inoculum plate_prep Prepare 96-well plates with Mueller-Hinton Broth start->plate_prep antibiotic_dil Create 2-fold serial dilutions of antibiotic (e.g., Meropenem) plate_prep->antibiotic_dil add_inhibitor Add fixed concentration of this compound antibiotic_dil->add_inhibitor add_dmso Add vehicle (DMSO) antibiotic_dil->add_dmso add_bacteria_exp Add bacterial inoculum add_inhibitor->add_bacteria_exp incubate Incubate plates at 37°C for 16-20 hours add_bacteria_exp->incubate add_bacteria_ctrl Add bacterial inoculum add_dmso->add_bacteria_ctrl add_bacteria_ctrl->incubate read_mic Read plates to determine MIC (lowest concentration with no growth) incubate->read_mic end End: Compare MICs and calculate fold-potentiation read_mic->end

Figure 2: Experimental workflow for an MIC reduction synergy assay.

Conclusion

This compound is a highly effective inhibitor of the KPC-2 β-lactamase, a critical driver of antibiotic resistance. Its boronic acid-based structure allows it to potently and reversibly bind to the enzyme's active site. In vitro studies have confirmed its ability to restore the bactericidal activity of β-lactam antibiotics like cefotaxime and meropenem against otherwise resistant strains of E. coli.[1] The well-defined chemical properties, clear mechanism of action, and strong preclinical data make this compound a promising lead compound for the development of next-generation β-lactamase inhibitors to combat multidrug-resistant bacterial infections.

References

Kpc-2-IN-1 solubility and stability

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Solubility and Stability of Kpc-2-IN-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of this compound, a potent inhibitor of the Klebsiella pneumoniae carbapenemase-2 (KPC-2) enzyme. Due to the limited availability of public data on the specific solubility and stability of this compound, this document focuses on providing detailed experimental protocols for researchers to determine these properties, alongside a thorough understanding of the compound's mechanism of action.

Introduction to this compound

This compound is a boronic acid derivative that acts as a potent inhibitor of the KPC-2 β-lactamase.[1] KPC-2 is a significant contributor to antibiotic resistance in Gram-negative bacteria, and inhibitors like this compound are crucial for restoring the efficacy of β-lactam antibiotics. Understanding the physicochemical properties of this compound, such as its solubility and stability, is paramount for its effective use in research and development, including in vitro assays and potential therapeutic applications.

Solubility of this compound

Quantitative Solubility Data

The following tables are provided as a template for researchers to systematically record their findings.

Table 1: Solubility of this compound in Common Laboratory Solvents at Room Temperature

SolventExperimentally Determined Solubility (mg/mL)Molar Solubility (mol/L)Observations
Water
PBS (pH 7.4)
DMSO
Ethanol
Methanol

Table 2: pH-Dependent Aqueous Solubility of this compound

pHBuffer SystemExperimentally Determined Solubility (mg/mL)Molar Solubility (mol/L)
2.0Glycine-HCl
4.5Acetate
6.8Phosphate
7.4Phosphate
9.0Borate
Experimental Protocol for Aqueous Solubility Determination (Shake-Flask Method)

This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a compound in an aqueous medium.

Materials:

  • This compound (solid powder)

  • Deionized water

  • Phosphate-buffered saline (PBS), pH 7.4

  • Buffers of various pH values

  • Calibrated analytical balance

  • Vortex mixer

  • Orbital shaker with temperature control

  • Microcentrifuge

  • HPLC system with a suitable column and detector

  • 2.0 mL microcentrifuge tubes

Procedure:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., DMSO or a solvent in which the compound is freely soluble) for the generation of a calibration curve.

  • Sample Preparation: Add an excess amount of solid this compound to a series of 2.0 mL microcentrifuge tubes.

  • Addition of Solvent: To each tube, add a known volume (e.g., 1.0 mL) of the desired aqueous solvent (e.g., deionized water, PBS).

  • Equilibration: Tightly cap the tubes and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Shake the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the tubes at a high speed (e.g., 14,000 rpm) for a sufficient time (e.g., 30 minutes) to pellet the excess undissolved solid.

  • Sample Analysis: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the supernatant with a suitable mobile phase and analyze the concentration of this compound using a validated HPLC method.

  • Quantification: Determine the concentration of this compound in the supernatant by comparing the peak area to the standard calibration curve. This concentration represents the equilibrium solubility of the compound in the tested solvent.

Stability of this compound

Information regarding the stability of this compound under various conditions is crucial for its proper handling, storage, and use in experiments. As with solubility, specific stability data is not publicly available.

Stability Data

The following tables are templates for documenting the stability of this compound under different conditions.

Table 3: Stability of this compound in Solid Form

Storage ConditionDurationPurity (%)Observations (e.g., color change)
-20°C, desiccated1 month
6 months
1 year
4°C, desiccated1 month
6 months
Room Temperature1 week
1 month

Table 4: Stability of this compound in Solution (e.g., in DMSO at -20°C)

SolventConcentrationStorage TemperatureDurationPurity (%)
DMSO10 mM-20°C1 week
1 month
3 months
PBS (pH 7.4)100 µM4°C24 hours
48 hours
Experimental Protocol for Stability Assessment

This protocol describes a method to assess the stability of this compound in both solid-state and in solution over time using HPLC.

Materials:

  • This compound

  • Appropriate solvents (e.g., DMSO, PBS)

  • Temperature-controlled storage units (-20°C, 4°C, room temperature)

  • HPLC system

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Initial Analysis (T=0): Prepare a stock solution of this compound in a suitable solvent and immediately analyze its purity by HPLC. This will serve as the baseline (T=0) data point. For solid-state stability, weigh an accurate amount of the compound for the initial analysis.

  • Sample Storage:

    • Solid State: Store accurately weighed samples of this compound under the desired temperature and humidity conditions.

    • Solution: Prepare aliquots of this compound in the desired solvent at a specific concentration and store them under the specified temperature conditions.

  • Time-Point Analysis: At predetermined time intervals (e.g., 1 week, 1 month, 6 months), retrieve a sample from each storage condition.

  • Sample Preparation for Analysis:

    • Solid State: Dissolve the stored solid sample in a suitable solvent to a known concentration.

    • Solution: If necessary, dilute the stored solution to a suitable concentration for HPLC analysis.

  • HPLC Analysis: Analyze the samples by HPLC using the same method as the initial analysis.

  • Data Analysis: Compare the peak area of the parent this compound compound at each time point to the initial (T=0) peak area to determine the percentage of the compound remaining. The appearance of new peaks may indicate degradation products.

Visualizations

KPC-2 Inhibition Signaling Pathway

The following diagram illustrates the mechanism of action by which boronic acid inhibitors, such as this compound, inhibit the KPC-2 enzyme.

KPC2_Inhibition cluster_enzyme KPC-2 Active Site cluster_inhibitor This compound (Boronic Acid Inhibitor) cluster_reaction Inhibition Mechanism Ser70 Serine 70 (Catalytic Residue) CovalentComplex Reversible Covalent Adduct Ser70->CovalentComplex Forms tetrahedral intermediate OxyanionHole Oxyanion Hole BoronicAcid Boronic Acid Moiety (B(OH)₂) BoronicAcid->Ser70 Nucleophilic attack by Ser70-OH CovalentComplex->OxyanionHole Stabilized by oxyanion hole HydrolysisBlocked β-Lactam Hydrolysis Blocked CovalentComplex->HydrolysisBlocked Prevents substrate binding & hydrolysis Solubility_Workflow start Start prep_standards Prepare Standard Solutions start->prep_standards prep_samples Add Excess this compound to Solvent start->prep_samples quantify Quantify using Standard Curve prep_standards->quantify equilibrate Equilibrate on Shaker (24-72h) prep_samples->equilibrate centrifuge Centrifuge to Pellet Solid equilibrate->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant analyze_hplc Analyze by HPLC collect_supernatant->analyze_hplc analyze_hplc->quantify end End quantify->end

References

Methodological & Application

Kpc-2-IN-1: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kpc-2-IN-1 is a potent, reversible inhibitor of the Klebsiella pneumoniae carbapenemase-2 (KPC-2), a class A β-lactamase that confers resistance to a broad spectrum of β-lactam antibiotics, including carbapenems. As a boronic acid derivative, this compound functions as a transition state analog, effectively neutralizing the enzymatic activity of KPC-2 and restoring the efficacy of β-lactam antibiotics against resistant bacterial strains. These application notes provide detailed protocols for the in vitro evaluation of this compound and summarize its key quantitative data.

Data Presentation

Quantitative Summary of this compound Activity
ParameterValueCell Line / EnzymeNotes
Ki 0.032 µMPurified KPC-2 EnzymeInhibition constant, indicating high binding affinity.[1]
Synergistic Activity ~512 to >1000-fold increase in susceptibilityKPC-2 expressing E. coliIn combination with cefotaxime (CTX) or meropenem (MEM).[1]
Effective Concentration for Synergy 5 µg/mL and 50 µg/mLKPC-2 expressing E. coliUsed in combination with CTX or MEM.[1]
Cellular Tolerance Well-toleratedHuman HEK-293 cellsIndicates low cytotoxicity in this human cell line.[1]

Signaling Pathway

Mechanism of KPC-2 Inhibition and Restoration of Antibiotic Activity

KPC-2 is a serine β-lactamase that hydrolyzes β-lactam antibiotics. The enzyme's active site contains a critical serine residue (Ser70) which initiates a nucleophilic attack on the carbonyl carbon of the β-lactam ring. This leads to the formation of a transient acyl-enzyme intermediate, which is then rapidly hydrolyzed by a water molecule, releasing the inactivated antibiotic and regenerating the active enzyme.

This compound, a boronic acid derivative, acts as a transition state analog. The boron atom in this compound is electrophilic and forms a reversible covalent bond with the hydroxyl group of the catalytic Ser70 residue in the KPC-2 active site. This mimics the tetrahedral transition state of the natural substrate and effectively sequesters the enzyme, preventing it from hydrolyzing β-lactam antibiotics. By inhibiting KPC-2, this compound restores the ability of β-lactam antibiotics to reach their target, the penicillin-binding proteins (PBPs), and exert their bactericidal effects.

KPC2_Inhibition_Pathway cluster_resistance Bacterial Resistance Mechanism cluster_inhibition Inhibition by this compound BetaLactam β-Lactam Antibiotic KPC2 KPC-2 Enzyme (Active) BetaLactam->KPC2 Hydrolysis PBP Penicillin-Binding Proteins (PBPs) BetaLactam->PBP Target Binding (Blocked by KPC-2) AcylEnzyme Acyl-Enzyme Intermediate KPC2->AcylEnzyme KPC2_Inhibited KPC-2-Inhibitor Complex (Inactive) KPC2->KPC2_Inhibited AcylEnzyme->KPC2 Deacylation InactiveAb Inactive Antibiotic AcylEnzyme->InactiveAb CellWall Bacterial Cell Wall Synthesis PBP->CellWall Lysis Cell Lysis CellWall->Lysis Inhibition leads to Kpc2_IN_1 This compound Kpc2_IN_1->KPC2 Inhibition BetaLactam_active β-Lactam Antibiotic PBP_active Penicillin-Binding Proteins (PBPs) BetaLactam_active->PBP_active Target Binding (Restored) CellWall_inhibited Bacterial Cell Wall Synthesis (Inhibited) PBP_active->CellWall_inhibited Lysis_active Cell Lysis CellWall_inhibited->Lysis_active Leads to

Mechanism of KPC-2 inhibition by this compound.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol is to determine the minimum concentration of an antibiotic, in the presence and absence of this compound, required to inhibit the growth of a KPC-2-producing bacterial strain.

Materials:

  • KPC-2-producing bacterial strain (e.g., E. coli BL21(DE3) transformed with a KPC-2 expression vector)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • β-lactam antibiotic stock solution (e.g., cefotaxime, meropenem)

  • This compound stock solution (dissolved in a suitable solvent like DMSO, then diluted in CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Bacterial Inoculum Preparation: a. Culture the KPC-2-producing bacteria in CAMHB overnight at 37°C. b. Dilute the overnight culture in fresh CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Further dilute the bacterial suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Preparation of Antibiotic and Inhibitor Dilutions: a. Prepare serial two-fold dilutions of the β-lactam antibiotic in CAMHB in a 96-well plate. b. Prepare a parallel set of dilutions of the β-lactam antibiotic in CAMHB containing a fixed sub-inhibitory concentration of this compound (e.g., 5 µg/mL). c. Include a growth control well (bacteria in CAMHB only) and a sterility control well (CAMHB only).

  • Inoculation and Incubation: a. Add the prepared bacterial inoculum to each well (except the sterility control). b. Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination: a. After incubation, determine the MIC by visual inspection for the lowest concentration of the antibiotic that completely inhibits visible bacterial growth. b. The MIC in the presence of this compound is determined from the corresponding plate. A significant decrease in the MIC value indicates a synergistic effect.

Protocol 2: Checkerboard Assay for Synergy Testing

This protocol is used to systematically evaluate the synergistic interaction between this compound and a β-lactam antibiotic.

Materials:

  • Same as for MIC determination.

Procedure:

  • Plate Setup: a. In a 96-well plate, prepare two-fold serial dilutions of the β-lactam antibiotic along the x-axis (columns) and two-fold serial dilutions of this compound along the y-axis (rows). b. The final volume in each well should be 100 µL.

  • Inoculation and Incubation: a. Prepare the bacterial inoculum as described in the MIC protocol (final concentration of 5 x 10⁵ CFU/mL in each well). b. Add 100 µL of the inoculum to each well. c. Incubate the plate at 37°C for 16-20 hours.

  • Data Analysis: a. Determine the MIC of each drug alone and in combination from the wells showing no visible growth. b. Calculate the Fractional Inhibitory Concentration (FIC) index for each combination using the following formula: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone) c. Interpret the results as follows:

    • Synergy: FIC Index ≤ 0.5
    • Indifference: 0.5 < FIC Index ≤ 4
    • Antagonism: FIC Index > 4

Experimental Workflow

The following diagram outlines the general workflow for evaluating the efficacy of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis Bacterial_Culture Culture KPC-2 Expressing Bacteria MIC_Assay MIC Determination (Antibiotic +/- this compound) Bacterial_Culture->MIC_Assay Checkerboard_Assay Checkerboard Synergy Assay Bacterial_Culture->Checkerboard_Assay Stock_Solutions Prepare Stock Solutions (Antibiotic & this compound) Stock_Solutions->MIC_Assay Stock_Solutions->Checkerboard_Assay MIC_Comparison Compare MIC Values MIC_Assay->MIC_Comparison FIC_Calculation Calculate FIC Index Checkerboard_Assay->FIC_Calculation Synergy_Determination Determine Synergy/ Indifference/Antagonism MIC_Comparison->Synergy_Determination FIC_Calculation->Synergy_Determination

Workflow for in vitro evaluation of this compound.

Disclaimer

The information provided in these application notes is intended for research use only. The experimental protocols are based on standard microbiological techniques and may require optimization for specific bacterial strains or laboratory conditions. No in vivo experimental data for this compound is currently available. Researchers should adhere to all applicable laboratory safety guidelines.

References

Application Notes and Protocols for Kpc-2-IN-1 in Microbiology Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing Kpc-2-IN-1, a potent boronic acid-based inhibitor of KPC-2 β-lactamase, in various microbiology assays. The information herein is intended to guide researchers in evaluating the efficacy of this compound in restoring the activity of β-lactam antibiotics against KPC-2-producing carbapenem-resistant Enterobacteriaceae (CRE).

Introduction

Klebsiella pneumoniae carbapenemase-2 (KPC-2) is a prevalent Ambler class A β-lactamase that confers resistance to a broad spectrum of β-lactam antibiotics, including the last-resort carbapenems. The emergence and spread of KPC-2-producing bacteria pose a significant threat to global health. β-lactamase inhibitors, when co-administered with β-lactam antibiotics, can restore the efficacy of these life-saving drugs. This compound is a potent inhibitor of the KPC-2 enzyme, offering a promising strategy to combat infections caused by KPC-2-producing pathogens.

Mechanism of Action

This compound functions as a transition-state analog inhibitor. Its boronic acid moiety forms a reversible covalent bond with the catalytic serine residue (Ser70) in the active site of the KPC-2 β-lactamase. This interaction mimics the tetrahedral transition state of β-lactam hydrolysis, effectively blocking the enzyme's ability to inactivate β-lactam antibiotics. By inhibiting KPC-2, this compound restores the susceptibility of the bacteria to the partner β-lactam agent.

KPC2_Inhibition_Pathway cluster_0 Bacterial Periplasm cluster_1 Inhibition Pathway Beta-Lactam Beta-Lactam KPC-2_Enzyme KPC-2 β-Lactamase Beta-Lactam->KPC-2_Enzyme Hydrolysis PBP Penicillin-Binding Proteins (PBPs) Beta-Lactam->PBP Inhibition Hydrolyzed_Beta-Lactam Inactive Antibiotic KPC-2_Enzyme->Hydrolyzed_Beta-Lactam KPC-2_Inhibited Inhibited KPC-2 (Covalent Adduct) KPC-2_Enzyme->KPC-2_Inhibited This compound This compound This compound->KPC-2_Enzyme Reversible Covalent Binding Cell_Wall_Synthesis Cell Wall Synthesis PBP->Cell_Wall_Synthesis Catalysis Bacterial_Cell_Lysis Bacterial Cell Lysis Cell_Wall_Synthesis->Bacterial_Cell_Lysis Leads to

Mechanism of KPC-2 Inhibition by this compound.

Data Presentation

The following tables summarize illustrative quantitative data from key microbiological assays. Note: Specific data for this compound is not widely available in published literature. The data presented here are representative examples based on studies of similar KPC-2 inhibitors and are intended for illustrative purposes. Researchers should generate their own data for this compound.

Table 1: Minimum Inhibitory Concentration (MIC) of Cefotaxime in the Presence of this compound against KPC-2-producing E. coli

StrainMIC of Cefotaxime (µg/mL)MIC of Cefotaxime + this compound (4 µg/mL) (µg/mL)Fold Reduction in MIC
E. coli (KPC-2+)2562128
E. coli (Wild-Type)0.50.51

Table 2: Synergy Testing of this compound with Meropenem against KPC-2-producing K. pneumoniae using Checkerboard Assay

StrainMIC of Meropenem alone (µg/mL)MIC of this compound alone (µg/mL)MIC of Meropenem in combination (µg/mL)MIC of this compound in combination (µg/mL)Fractional Inhibitory Concentration Index (FICI)Interpretation
K. pneumoniae (KPC-2+)64>128140.266Synergy
K. pneumoniae (Wild-Type)0.125>1280.125>128-No Interaction

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium. It is used here to assess the ability of this compound to restore the activity of a β-lactam antibiotic.

Materials:

  • KPC-2-producing and wild-type bacterial strains (e.g., E. coli, K. pneumoniae)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • β-lactam antibiotic stock solution (e.g., Cefotaxime, Meropenem)

  • This compound stock solution

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Protocol:

  • Prepare Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 colonies and suspend them in sterile saline.

    • Adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized suspension 1:150 in CAMHB to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL.

  • Prepare Antibiotic and Inhibitor Dilutions:

    • Perform serial two-fold dilutions of the β-lactam antibiotic in CAMHB in a 96-well plate.

    • Prepare a separate plate with the same antibiotic dilutions in CAMHB containing a fixed, sub-inhibitory concentration of this compound (e.g., 4 µg/mL).

  • Inoculation:

    • Add the prepared bacterial inoculum to each well of the microtiter plates.

    • Include a growth control well (no antibiotic or inhibitor) and a sterility control well (no bacteria).

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours in ambient air.

  • Determine MIC:

    • The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

MIC_Workflow cluster_0 Preparation cluster_1 Assay Setup cluster_2 Incubation & Analysis A Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate 96-well plates A->D B Prepare Serial Dilutions of β-Lactam Antibiotic B->D C Prepare β-Lactam Dilutions with fixed this compound C->D E Incubate at 37°C for 18-24h D->E F Read MICs E->F

Workflow for MIC Determination.
Checkerboard Synergy Assay

This assay is used to assess the interaction between two antimicrobial agents (in this case, an antibiotic and an inhibitor) and determine if their combined effect is synergistic, additive, indifferent, or antagonistic.

Materials:

  • Same as for MIC assay.

Protocol:

  • Prepare Inoculum: Prepare the bacterial inoculum as described in the MIC protocol.

  • Prepare Drug Dilutions in a Checkerboard Format:

    • In a 96-well plate, create a two-dimensional array of drug concentrations.

    • Serially dilute the β-lactam antibiotic along the y-axis (rows).

    • Serially dilute this compound along the x-axis (columns).

    • This creates a matrix where each well has a unique combination of concentrations of the two agents.

  • Inoculation and Incubation: Inoculate each well with the bacterial suspension and incubate as described in the MIC protocol.

  • Determine MICs and Calculate FICI:

    • Determine the MIC of each drug alone and in combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each drug:

      • FIC of Antibiotic = (MIC of Antibiotic in combination) / (MIC of Antibiotic alone)

      • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

    • Calculate the FICI: FICI = FIC of Antibiotic + FIC of this compound

    • Interpretation of FICI:

      • ≤ 0.5: Synergy

      • 0.5 to 1.0: Additive

      • 1.0 to 4.0: Indifference

      • 4.0: Antagonism

Checkerboard_Workflow A Prepare Bacterial Inoculum C Inoculate 96-well plate A->C B Prepare 2D dilution matrix of Antibiotic and this compound B->C D Incubate at 37°C for 18-24h C->D E Determine MIC of each drug alone and in combination D->E F Calculate FICI E->F G Interpret Synergy F->G

Workflow for Checkerboard Synergy Assay.
Time-Kill Assay

This dynamic assay evaluates the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Materials:

  • KPC-2-producing bacterial strain

  • CAMHB

  • β-lactam antibiotic and this compound stock solutions

  • Sterile culture tubes

  • Sterile saline for dilutions

  • Agar plates for colony counting

Protocol:

  • Prepare Cultures:

    • Prepare an overnight culture of the test organism.

    • Dilute the overnight culture in fresh CAMHB to a starting inoculum of approximately 5 x 10⁵ CFU/mL.

  • Set up Test Conditions:

    • Prepare culture tubes with the following conditions:

      • Growth control (no drug)

      • β-lactam antibiotic alone (at a clinically relevant concentration, e.g., 1x or 4x MIC)

      • This compound alone (at a fixed, sub-inhibitory concentration)

      • β-lactam antibiotic + this compound

  • Incubation and Sampling:

    • Incubate the tubes at 37°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.

  • Determine Viable Counts:

    • Perform serial ten-fold dilutions of each aliquot in sterile saline.

    • Plate the dilutions onto agar plates.

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the colonies and calculate the CFU/mL for each time point.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL versus time for each condition.

    • Synergy is defined as a ≥ 2-log₁₀ decrease in CFU/mL between the combination and the most active single agent at 24 hours.

    • Bactericidal activity is defined as a ≥ 3-log₁₀ decrease in CFU/mL from the initial inoculum.

Time_Kill_Workflow A Prepare Bacterial Culture (starting inoculum) B Set up test tubes with different drug combinations A->B C Incubate with shaking at 37°C B->C D Sample at multiple time points (0, 2, 4, 6, 8, 24h) C->D E Perform serial dilutions and plate for viable counts D->E F Incubate plates and count colonies E->F G Plot log10 CFU/mL vs. Time F->G H Analyze for synergy and bactericidal activity G->H

Workflow for Time-Kill Assay.

Conclusion

This compound is a promising inhibitor of the KPC-2 β-lactamase. The protocols outlined in these application notes provide a framework for researchers to systematically evaluate its potential to restore the activity of β-lactam antibiotics against CRE. Rigorous in vitro testing using these standardized assays is a critical step in the pre-clinical development of new β-lactamase inhibitor combinations.

Application Notes and Protocols for KPC-2-IN-1 Minimum Inhibitory Concentration (MIC) Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Klebsiella pneumoniae carbapenemase (KPC) is a class A β-lactamase that confers resistance to a broad spectrum of β-lactam antibiotics, including the carbapenems, which are often considered last-resort agents for treating multidrug-resistant Gram-negative infections.[1][2][3] The KPC-2 enzyme is a prevalent variant and a significant clinical threat.[2][4] KPC-2-IN-1 is a novel β-lactamase inhibitor designed to inactivate the KPC-2 enzyme, thereby restoring the efficacy of β-lactam antibiotics.

These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of a β-lactam antibiotic in combination with this compound against KPC-2-producing bacteria using the broth microdilution method. This method is a standard and widely accepted technique for assessing the in vitro susceptibility of bacteria to antimicrobial agents.[5][6][7]

Mechanism of Action of KPC-2 and Inhibition by this compound

The KPC-2 enzyme hydrolyzes the amide bond in the β-lactam ring of antibiotics, rendering them inactive. This process involves a serine residue in the active site of the enzyme that acts as a nucleophile, attacking the carbonyl carbon of the β-lactam ring to form a transient acyl-enzyme intermediate.[1] In carbapenemases like KPC-2, this intermediate is rapidly hydrolyzed, releasing the inactivated antibiotic and regenerating the active enzyme.[1]

This compound is a potent inhibitor that binds to the active site of the KPC-2 enzyme. By forming a stable complex with the enzyme, this compound prevents the hydrolysis of β-lactam antibiotics, thus restoring their antibacterial activity. The diagram below illustrates the proposed mechanism of KPC-2 mediated β-lactam hydrolysis and its inhibition by this compound.

KPC2_Mechanism cluster_0 KPC-2 Catalytic Cycle cluster_1 Inhibition by this compound Beta_Lactam β-Lactam Antibiotic Acyl_Enzyme Acyl-Enzyme Intermediate Beta_Lactam->Acyl_Enzyme Acylation KPC2_Enzyme Active KPC-2 Enzyme KPC2_Enzyme->Acyl_Enzyme Acyl_Enzyme->KPC2_Enzyme Inactive_Antibiotic Inactive Antibiotic Acyl_Enzyme->Inactive_Antibiotic Deacylation Hydrolysis Hydrolysis (H₂O) Hydrolysis->Acyl_Enzyme KPC2_IN_1 This compound Inactive_Complex Stable Inactive KPC-2 :: this compound Complex KPC2_IN_1->Inactive_Complex Binding KPC2_Enzyme_Inhibitor Active KPC-2 Enzyme KPC2_Enzyme_Inhibitor->Inactive_Complex

Figure 1. Mechanism of KPC-2 β-lactamase activity and inhibition.

Experimental Protocol: Broth Microdilution MIC Assay

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[7][8][9]

Materials
  • This compound

  • β-lactam antibiotic (e.g., meropenem, imipenem)

  • KPC-2-producing bacterial strain (e.g., Klebsiella pneumoniae ATCC BAA-1705)

  • Non-KPC-2-producing control strain (e.g., Klebsiella pneumoniae ATCC 13883)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Sterile saline (0.85% NaCl)

  • Spectrophotometer

  • Incubator (35 ± 2°C)

  • Micropipettes and sterile tips

Methods

Day 1: Preparation of Bacterial Inoculum

  • From a fresh (18-24 hours) culture plate, select 3-5 well-isolated colonies of the test organism.

  • Suspend the colonies in sterile saline.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done visually or using a spectrophotometer (OD₆₂₅ of 0.08-0.13).

  • Within 15 minutes of preparation, dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

Day 2: Preparation of Antibiotic and Inhibitor Dilutions and Inoculation

  • Preparation of Stock Solutions: Prepare stock solutions of the β-lactam antibiotic and this compound in a suitable solvent as recommended by the manufacturer.

  • Preparation of Working Solutions:

    • Antibiotic Alone: Prepare a series of 2-fold serial dilutions of the β-lactam antibiotic in CAMHB in a 96-well plate.

    • Antibiotic + Inhibitor: Prepare a similar series of 2-fold serial dilutions of the β-lactam antibiotic in CAMHB that also contains a fixed concentration of this compound (a common starting concentration for inhibitors is 4 µg/mL).[10]

  • Plate Setup:

    • Dispense 50 µL of the appropriate antibiotic or antibiotic/inhibitor working solution into each well of a 96-well microtiter plate.

    • Add 50 µL of the diluted bacterial inoculum to each well, bringing the total volume to 100 µL.

    • Include a growth control well (containing only inoculum and CAMHB) and a sterility control well (containing only CAMHB).

  • Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

Day 3: Reading and Interpreting Results

  • Examine the microtiter plates for bacterial growth. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

  • Record the MIC values for the β-lactam antibiotic alone and in combination with this compound for both the KPC-2-producing and non-producing strains.

The following diagram outlines the experimental workflow for the broth microdilution MIC assay.

MIC_Workflow cluster_Day1 Day 1: Inoculum Preparation cluster_Day2 Day 2: Plate Setup & Incubation cluster_Day3 Day 3: Results Start Start: Select Colonies Suspend Suspend in Saline Start->Suspend Adjust Adjust to 0.5 McFarland Suspend->Adjust Dilute_Inoculum Dilute in CAMHB to ~1 x 10⁶ CFU/mL Adjust->Dilute_Inoculum Inoculate Add 50 µL of Diluted Inoculum Dilute_Inoculum->Inoculate Prepare_Stocks Prepare Antibiotic & Inhibitor Stock Solutions Serial_Dilutions Prepare Serial Dilutions (Antibiotic +/- Inhibitor) Prepare_Stocks->Serial_Dilutions Dispense Dispense 50 µL into Wells Serial_Dilutions->Dispense Dispense->Inoculate Incubate Incubate at 35°C for 16-20h Inoculate->Incubate Read_Plates Read Plates for Growth Incubate->Read_Plates Determine_MIC Determine MIC Read_Plates->Determine_MIC Record Record & Analyze Data Determine_MIC->Record End End Record->End

Figure 2. Experimental workflow for the broth microdilution MIC assay.

Data Presentation

The following tables present hypothetical MIC data for a β-lactam antibiotic (Meropenem) tested alone and in combination with this compound against a KPC-2-producing and a non-producing strain of K. pneumoniae.

Table 1: MIC of Meropenem alone and in combination with this compound (4 µg/mL)

Bacterial StrainGenotypeMeropenem MIC (µg/mL)Meropenem + this compound (4 µg/mL) MIC (µg/mL)Fold Reduction in MIC
K. pneumoniae ATCC BAA-1705KPC-2 positive32132
K. pneumoniae ATCC 13883KPC-2 negative0.50.51

Table 2: Interpretation of Results

Bacterial StrainGenotypeMeropenem InterpretationMeropenem + this compound Interpretation
K. pneumoniae ATCC BAA-1705KPC-2 positiveResistantSusceptible
K. pneumoniae ATCC 13883KPC-2 negativeSusceptibleSusceptible

*Based on CLSI breakpoints for Meropenem against Enterobacteriaceae (Susceptible ≤1 µg/mL; Intermediate = 2 µg/mL; Resistant ≥4 µg/mL).

A significant reduction (≥4-fold) in the MIC of the β-lactam antibiotic in the presence of this compound against the KPC-2-producing strain indicates that the inhibitor is effectively restoring the activity of the antibiotic. No significant change in the MIC for the non-producing strain is expected.

Conclusion

The broth microdilution assay is a robust and reproducible method for determining the in vitro efficacy of this compound in combination with β-lactam antibiotics against KPC-2-producing bacteria. The data generated from this assay are crucial for the preclinical assessment of novel β-lactamase inhibitors and for guiding further drug development efforts. Careful adherence to standardized protocols is essential for obtaining accurate and reliable results.

References

Application Notes and Protocols for Studying KPC-2 Expressing E. coli

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence and global dissemination of carbapenem-resistant Enterobacteriaceae (CRE) represents a critical threat to public health. One of the most significant mechanisms of resistance is the production of Klebsiella pneumoniae carbapenemase (KPC). The KPC-2 variant is a prevalent Ambler class A β-lactamase that efficiently hydrolyzes a broad spectrum of β-lactam antibiotics, including the "last-resort" carbapenems.[1][2][3] The transfer of plasmids carrying the blaKPC-2 gene to Escherichia coli, a common human pathogen, has been documented and poses a serious clinical challenge.[4][5][6] Therefore, the study of KPC-2 expressing E. coli is paramount for understanding resistance mechanisms and for the development of novel therapeutic strategies, including new β-lactamase inhibitors.

These application notes provide a comprehensive guide for researchers studying KPC-2 expressing E. coli, with a focus on protocols for evaluating potential inhibitors and characterizing their effects.

Mechanism of KPC-2 Carbapenemase Action

KPC-2, like other serine β-lactamases, hydrolyzes β-lactam antibiotics through a two-step acylation and deacylation mechanism.[7][8] The enzyme's active site contains a critical serine residue (Ser70) that acts as a nucleophile, attacking the carbonyl carbon of the β-lactam ring. This leads to the formation of a transient acyl-enzyme intermediate, effectively inactivating the antibiotic. A key feature of KPC-2's efficacy against carbapenems is its remarkably fast deacylation rate, which is approximately 20,000-fold higher than that of non-carbapenemase β-lactamases like TEM-1.[7][8] This rapid regeneration of the active enzyme allows for the efficient turnover and inactivation of carbapenem molecules.

KPC2_Mechanism cluster_0 KPC-2 Active Site E_S Enzyme-Substrate (KPC-2 + Carbapenem) E_Acyl Acyl-Enzyme Intermediate E_S->E_Acyl Acylation (k2) Ser70 attacks β-lactam ring E_P Enzyme + Product (Hydrolyzed Carbapenem) E_Acyl->E_P Deacylation (k3) Hydrolysis by water E_P->E_S Enzyme Regeneration Hydrolyzed_Carbapenem Hydrolyzed_Carbapenem E_P->Hydrolyzed_Carbapenem Release Carbapenem Carbapenem Carbapenem->E_S Binding H2O H2O H2O->E_Acyl

Figure 1. Catalytic mechanism of KPC-2 carbapenemase.

Inhibitors of KPC-2

While classic β-lactamase inhibitors like clavulanic acid, sulbactam, and tazobactam are generally ineffective against KPC-2 due to their own hydrolysis by the enzyme, newer agents have been developed.[9] Avibactam, a non-β-lactam β-lactamase inhibitor, is a potent inactivator of KPC-2.[1][3] Additionally, protein-based inhibitors such as BLIP-II have shown extremely high affinity for KPC-2, making them valuable research tools.[10] The evaluation of novel compounds for their ability to inhibit KPC-2 is a key area of research.

Inhibitor/CompoundTypeReported Affinity/EfficacyCitation
AvibactamDiazabicyclooctane (DBO)Potent inhibitor, used in combination with ceftazidime.[1][3]
BLIP-IIProtein InhibitorKd of 76 fM for KPC-2.[10]
Penem 1Methylidene PenemKm of 0.06 ± 0.01 μM.[9]
Penem 2Methylidene PenemKm of 0.006 ± 0.001 μM.[9]

Experimental Protocols

Protocol 1: Antimicrobial Susceptibility Testing (AST) by Broth Microdilution

This protocol determines the Minimum Inhibitory Concentration (MIC) of a carbapenem antibiotic in the presence and absence of a potential KPC-2 inhibitor against a KPC-2 expressing E. coli strain. A significant reduction in the MIC in the presence of the inhibitor indicates its efficacy.

Materials:

  • KPC-2 expressing E. coli strain (e.g., a clinical isolate or a transformed lab strain like DH10B or TOP10).[1][4]

  • Carbapenem-susceptible E. coli strain (e.g., ATCC 25922) as a negative control.

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • 96-well microtiter plates.

  • Carbapenem antibiotic stock solution (e.g., Meropenem, Imipenem).

  • Test inhibitor stock solution.

  • Spectrophotometer.

Procedure:

  • Inoculum Preparation:

    • From a fresh culture plate, pick a single colony of the KPC-2 expressing E. coli and the control strain.

    • Inoculate into separate tubes of CAMHB and incubate at 37°C with shaking until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL).

    • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL in the wells of the microtiter plate.

  • Plate Preparation:

    • Prepare serial two-fold dilutions of the carbapenem antibiotic in CAMHB across the columns of the 96-well plate.

    • Prepare a second set of plates containing the same serial dilutions of the carbapenem, but with each well also containing a fixed, sub-inhibitory concentration of the test inhibitor.

    • Include a growth control well (no antibiotic or inhibitor) and a sterility control well (no bacteria).

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with the prepared bacterial suspension.

    • Incubate the plates at 37°C for 18-24 hours.

  • Result Interpretation:

    • The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.

    • Compare the MIC of the carbapenem alone to the MIC of the carbapenem in the presence of the inhibitor. A four-fold or greater decrease in the MIC is typically considered synergistic.

AST_Workflow Start Start Prep_Inoculum Prepare 0.5 McFarland Bacterial Suspension Start->Prep_Inoculum Dilute_Bacteria Dilute to 5x10^5 CFU/mL Prep_Inoculum->Dilute_Bacteria Inoculate Inoculate plates with bacterial suspension Dilute_Bacteria->Inoculate Prep_Plates Prepare 96-well plates: - Carbapenem dilutions - Carbapenem + Inhibitor dilutions Prep_Plates->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Read_MIC Determine MIC: Lowest concentration with no visible growth Incubate->Read_MIC Analyze Compare MICs (Carbapenem vs. Carbapenem+Inhibitor) Read_MIC->Analyze End End Analyze->End Inhibition_Assay_Workflow Start Start Plate_Setup Add KPC-2 enzyme and serial dilutions of inhibitor to a 96-well plate Start->Plate_Setup Pre_Incubate Pre-incubate at room temp (e.g., 15 minutes) Plate_Setup->Pre_Incubate Add_Substrate Add Nitrocefin to all wells to start reaction Pre_Incubate->Add_Substrate Measure_Absorbance Measure absorbance at 486 nm kinetically Add_Substrate->Measure_Absorbance Calculate_Velocity Calculate initial reaction velocities Measure_Absorbance->Calculate_Velocity Plot_Data Plot % Inhibition vs. [Inhibitor] Calculate_Velocity->Plot_Data Determine_IC50 Calculate IC50 value Plot_Data->Determine_IC50 End End Determine_IC50->End InVivo_Workflow Start Start Prep_Inoculum Prepare KPC-2 E. coli inoculum Start->Prep_Inoculum Infect_Larvae Inject G. mellonella larvae with a lethal dose of bacteria Prep_Inoculum->Infect_Larvae Administer_Treatment Administer treatments post-infection: - Carbapenem - Inhibitor - Combination - Vehicle Control Infect_Larvae->Administer_Treatment Incubate Incubate larvae at 37°C Administer_Treatment->Incubate Monitor_Survival Monitor and record survival over 72-96 hours Incubate->Monitor_Survival Analyze_Data Generate Kaplan-Meier survival curves Monitor_Survival->Analyze_Data Compare_Groups Statistically compare survival between groups Analyze_Data->Compare_Groups End End Compare_Groups->End

References

Application Notes and Protocols: KPC-2-IN-1 in Combination with Beta-Lactam Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence and global spread of carbapenem-resistant Enterobacteriaceae (CRE), particularly those producing Klebsiella pneumoniae carbapenemase (KPC), poses a significant threat to public health. The KPC-2 enzyme, a class A β-lactamase, is a primary driver of this resistance, as it can hydrolyze a broad spectrum of β-lactam antibiotics, including the "last-resort" carbapenems. To combat this growing crisis, a key strategy is the development of β-lactamase inhibitors that can be co-administered with existing β-lactam antibiotics to restore their efficacy.

KPC-2-IN-1 is a novel, potent inhibitor of the KPC-2 enzyme. It is a boronic acid derivative that has demonstrated the ability to significantly enhance the in vitro activity of β-lactam antibiotics against KPC-2-producing E. coli. These application notes provide a summary of the available data on this compound and detailed protocols for its evaluation in combination with β-lactam antibiotics.

Data Presentation

Table 1: In Vitro Efficacy of this compound
ParameterValueSource
Inhibitor Constant (Ki) against KPC-2 0.032 µM[1]
Table 2: Synergistic Activity of this compound with β-Lactam Antibiotics against KPC-2-Expressing E. coli
β-Lactam AntibioticMIC of β-Lactam Alone (µg/mL)This compound Concentration (µg/mL)MIC of β-Lactam with this compound (µg/mL)Fold Increase in SusceptibilityBacterial StrainSource
Cefotaxime (CTX)1650≤ 0.03~512E. coli BL21 (DE3)[1]
Meropenem (MEM)>6450≤ 0.06>1000E. coli BL21 (DE3)[1]
Cefotaxime (CTX)Not specified5Not specifiedGood combination activity observedE. coli NCTC 10418[1]
Meropenem (MEM)Not specified5Not specifiedGood combination activity observedE. coli NCTC 10418[1]

Signaling Pathways and Experimental Workflows

KPC-2 Mediated β-Lactam Resistance and Inhibition by this compound

KPC2_Resistance_Inhibition cluster_outside Bacterial Periplasm cluster_resistance Resistance Mechanism cluster_inhibition Inhibition by this compound Beta_Lactam β-Lactam Antibiotic PBP Penicillin-Binding Protein (PBP) Beta_Lactam->PBP Inhibits KPC2 KPC-2 Enzyme Beta_Lactam->KPC2 Hydrolyzed by Cell_Wall Cell Wall Synthesis PBP->Cell_Wall Catalyzes Lysis Bacterial Cell Lysis Cell_Wall->Lysis Leads to Hydrolyzed_Beta_Lactam Inactive β-Lactam KPC2->Hydrolyzed_Beta_Lactam Inactive_KPC2 Inactive KPC-2 Complex KPC2->Inactive_KPC2 Hydrolyzed_Beta_Lactam->PBP No longer inhibits KPC2_IN1 This compound KPC2_IN1->KPC2 Inhibits

Caption: Mechanism of KPC-2 mediated resistance and its inhibition.

Experimental Workflow: Synergy Testing

Synergy_Testing_Workflow Start Start: KPC-2 producing bacterial strain MIC_Beta_Lactam Determine MIC of β-lactam alone Start->MIC_Beta_Lactam MIC_Inhibitor Determine MIC of This compound alone Start->MIC_Inhibitor Checkerboard Perform Checkerboard Assay (β-lactam + this compound) MIC_Beta_Lactam->Checkerboard MIC_Inhibitor->Checkerboard Calculate_FIC Calculate Fractional Inhibitory Concentration (FIC) Index Checkerboard->Calculate_FIC Interpret_Results Interpret FIC Index: Synergy, Additivity, or Antagonism Calculate_FIC->Interpret_Results Time_Kill Optional: Perform Time-Kill Assay for bactericidal activity Interpret_Results->Time_Kill

Caption: Workflow for in vitro synergy testing.

Experimental Protocols

Protocol 1: Determination of Inhibitor Constant (Ki)

This protocol outlines the determination of the inhibitor constant (Ki) for this compound against the KPC-2 β-lactamase using a colorimetric assay with nitrocefin as the substrate.

Materials:

  • Purified KPC-2 enzyme

  • This compound

  • Nitrocefin (chromogenic β-lactamase substrate)

  • Phosphate buffer (e.g., 50 mM, pH 7.0)

  • Microplate reader capable of measuring absorbance at 486 nm

  • 96-well microplates

Procedure:

  • Enzyme and Inhibitor Preparation:

    • Prepare a stock solution of purified KPC-2 enzyme in phosphate buffer.

    • Prepare a series of dilutions of this compound in phosphate buffer.

  • Assay Setup:

    • In a 96-well microplate, add a fixed concentration of KPC-2 enzyme to each well.

    • Add varying concentrations of this compound to the wells.

    • Include control wells with enzyme and no inhibitor.

    • Pre-incubate the enzyme and inhibitor at room temperature for a defined period (e.g., 10 minutes) to allow for binding.

  • Kinetic Measurement:

    • Initiate the reaction by adding a stock solution of nitrocefin to each well to a final concentration that is below the Km of the enzyme for the substrate.

    • Immediately begin monitoring the change in absorbance at 486 nm over time using a microplate reader. The rate of nitrocefin hydrolysis is directly proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the initial velocity (V0) of the reaction for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

    • Determine the IC50 value by plotting the enzyme activity against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant of the enzyme for the substrate.

Protocol 2: Checkerboard Synergy Assay

This protocol describes the checkerboard method to assess the synergistic effect of this compound in combination with a β-lactam antibiotic against a KPC-2-producing bacterial strain.

Materials:

  • KPC-2-producing bacterial strain (e.g., K. pneumoniae or recombinant E. coli)

  • This compound

  • β-lactam antibiotic of interest (e.g., meropenem, cefotaxime)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microplates

  • Spectrophotometer or McFarland standards for inoculum preparation

  • Incubator (37°C)

Procedure:

  • Inoculum Preparation:

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard in sterile saline or broth.

    • Dilute the inoculum in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL in each well of the microplate.

  • Drug Dilution Series:

    • Prepare serial two-fold dilutions of the β-lactam antibiotic and this compound in CAMHB in separate 96-well plates or tubes. The concentration range should typically span from several dilutions above to several dilutions below the expected MIC.

  • Checkerboard Plate Setup:

    • In a 96-well microplate, add 50 µL of CAMHB to all wells.

    • Along the x-axis (columns), add 50 µL of each dilution of the β-lactam antibiotic, creating a gradient of concentrations from left to right.

    • Along the y-axis (rows), add 50 µL of each dilution of this compound, creating a gradient of concentrations from top to bottom.

    • This setup results in each well containing a unique combination of the two agents. Include wells with each agent alone as controls.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to each well.

    • Incubate the plate at 37°C for 16-20 hours.

  • Reading and Interpretation:

    • Determine the Minimal Inhibitory Concentration (MIC) for each drug alone and for each combination by visual inspection for turbidity. The MIC is the lowest concentration that completely inhibits visible growth.

    • Calculate the Fractional Inhibitory Concentration (FIC) index for each combination that shows no growth using the following formulas:

      • FICA = MIC of drug A in combination / MIC of drug A alone

      • FICB = MIC of drug B in combination / MIC of drug B alone

      • FIC Index = FICA + FICB

    • Interpret the results as follows:

      • Synergy: FIC Index ≤ 0.5

      • Additive/Indifference: 0.5 < FIC Index ≤ 4

      • Antagonism: FIC Index > 4

Disclaimer

The information provided in these application notes is intended for research purposes only and is based on currently available data. The experimental protocols are provided as a guide and may require optimization for specific laboratory conditions and bacterial strains. It is the responsibility of the user to validate all methods and results.

References

Application Notes and Protocols: Cell-Based Assays for Kpc-2-IN-1 Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence and global spread of carbapenem-resistant Enterobacteriaceae (CRE), particularly those producing Klebsiella pneumoniae carbapenemase (KPC), poses a significant threat to public health. KPC enzymes, most notably KPC-2, are class A β-lactamases that efficiently hydrolyze a broad spectrum of β-lactam antibiotics, including the carbapenems, which are often considered the last line of defense against multidrug-resistant Gram-negative infections. To combat this resistance mechanism, novel β-lactamase inhibitors are in critical demand.

Kpc-2-IN-1 is a potent, boronic acid-based inhibitor of the KPC-2 enzyme, with a reported inhibitory constant (Ki) of 0.032 μM.[1] This small molecule has demonstrated the ability to restore the in vitro activity of β-lactam antibiotics against KPC-2-producing bacteria.[1] These application notes provide detailed protocols for key cell-based assays to evaluate the efficacy of this compound and a summary of its reported in vitro activity.

Mechanism of Action: KPC-2 and Inhibition by this compound

KPC-2 confers resistance by hydrolyzing the amide bond in the β-lactam ring of antibiotics like penicillins, cephalosporins, and carbapenems. This enzymatic degradation renders the antibiotic inactive before it can reach its target, the penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis.

This compound, as a boronic acid derivative, acts as a transition-state analog inhibitor. It forms a reversible covalent bond with the catalytic serine residue (Ser70) in the active site of the KPC-2 enzyme. This interaction blocks the binding of β-lactam antibiotics and prevents their hydrolysis, thereby restoring their antibacterial activity.

KPC2_Mechanism cluster_0 KPC-2 Mediated Resistance cluster_1 Inhibition by this compound Beta_Lactam β-Lactam Antibiotic (e.g., Cefotaxime) KPC2_Enzyme KPC-2 Enzyme Beta_Lactam->KPC2_Enzyme Hydrolysis PBP Penicillin-Binding Proteins (PBPs) Beta_Lactam->PBP Binding Blocked Inactive_Antibiotic Inactive Hydrolyzed Antibiotic KPC2_Enzyme->Inactive_Antibiotic KPC2_Inhibited Inhibited KPC-2 Complex KPC2_Enzyme->KPC2_Inhibited Cell_Wall Bacterial Cell Wall Synthesis PBP->Cell_Wall Catalyzes Bacterial_Cell Bacterial Cell Lysis Cell_Wall->Bacterial_Cell Inhibition Leads To Kpc2_IN_1 This compound Kpc2_IN_1->KPC2_Enzyme Inhibition Beta_Lactam_Active β-Lactam Antibiotic (Active) PBP_Active Penicillin-Binding Proteins (PBPs) Beta_Lactam_Active->PBP_Active Binding Restored Cell_Wall_Inhibited Cell Wall Synthesis Inhibited PBP_Active->Cell_Wall_Inhibited Inhibition of Bacterial_Cell_Lysis Bacterial Cell Lysis Cell_Wall_Inhibited->Bacterial_Cell_Lysis

Caption: KPC-2 mechanism of resistance and its inhibition by this compound.

Data Presentation

The following tables summarize the in vitro efficacy of this compound in combination with cefotaxime against KPC-2-producing E. coli.

Table 1: Minimum Inhibitory Concentration (MIC) of Cefotaxime in the Presence of this compound against KPC-2-producing E. coli

StrainCefotaxime MIC (µg/mL)This compound Concentration (µg/mL)Cefotaxime + this compound MIC (µg/mL)Fold-Increase in Susceptibility
E. coli BL21 (DE3) expressing KPC-2165≤ 0.03≥ 512
E. coli BL21 (DE3) expressing KPC-21650≤ 0.03≥ 512
E. coli NCTC 10418 expressing KPC-2>645≤ 0.06> 1000
E. coli NCTC 10418 expressing KPC-2>6450≤ 0.06> 1000

Data sourced from MedchemExpress product information.[1]

Experimental Protocols

Detailed methodologies for key cell-based assays are provided below.

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.

MIC_Workflow Start Start Prepare_Inoculum Prepare Bacterial Inoculum (~5x10^5 CFU/mL) Start->Prepare_Inoculum Inoculate_Plate Inoculate Microtiter Plate Prepare_Inoculum->Inoculate_Plate Serial_Dilution Prepare Serial Dilutions of Cefotaxime Add_Inhibitor Add Fixed Concentration of this compound Serial_Dilution->Add_Inhibitor Add_Inhibitor->Inoculate_Plate Incubate Incubate at 37°C for 16-20 hours Inoculate_Plate->Incubate Read_MIC Determine MIC (Lowest concentration with no visible growth) Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Materials:

  • KPC-2-producing bacterial strain (e.g., E. coli expressing KPC-2)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Cefotaxime

  • This compound

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Inoculum Preparation:

    • From a fresh agar plate, select 3-5 colonies of the KPC-2-producing strain and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

  • Drug and Inhibitor Preparation:

    • Prepare a stock solution of cefotaxime in a suitable solvent.

    • Perform serial two-fold dilutions of cefotaxime in CAMHB in the wells of a 96-well plate.

    • Prepare a stock solution of this compound. Add a fixed concentration of this compound (e.g., 5 µg/mL or 50 µg/mL) to each well containing the cefotaxime dilutions.

  • Inoculation and Incubation:

    • Inoculate each well with the prepared bacterial suspension.

    • Include a growth control (bacteria in CAMHB without antibiotic or inhibitor) and a sterility control (CAMHB only).

    • Incubate the plate at 37°C for 16-20 hours in ambient air.

  • MIC Determination:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of cefotaxime (in the presence of this compound) that completely inhibits visible growth.

Time-Kill Assay

This assay determines the rate of bacterial killing by an antimicrobial agent over time.

Time_Kill_Workflow Start Start Prepare_Culture Prepare Bacterial Culture (~5x10^5 CFU/mL) Start->Prepare_Culture Add_Agents Add Cefotaxime and/or This compound at Desired Concentrations Prepare_Culture->Add_Agents Incubate Incubate at 37°C with Shaking Add_Agents->Incubate Sample_Collection Collect Aliquots at Time Points (0, 2, 4, 8, 24h) Incubate->Sample_Collection Serial_Dilution Perform Serial Dilutions of Aliquots Sample_Collection->Serial_Dilution Plate_Dilutions Plate Dilutions on Nutrient Agar Serial_Dilution->Plate_Dilutions Incubate_Plates Incubate Plates at 37°C for 18-24 hours Plate_Dilutions->Incubate_Plates Count_CFU Count Colony Forming Units (CFU) Incubate_Plates->Count_CFU Plot_Data Plot log10 CFU/mL vs. Time Count_CFU->Plot_Data End End Plot_Data->End

Caption: Workflow for the Time-Kill assay.

Materials:

  • KPC-2-producing bacterial strain

  • CAMHB

  • Cefotaxime

  • This compound

  • Sterile culture tubes

  • Shaking incubator (37°C)

  • Nutrient agar plates

  • Sterile saline or phosphate-buffered saline (PBS) for dilutions

Procedure:

  • Inoculum Preparation:

    • Prepare an overnight culture of the KPC-2-producing strain in CAMHB.

    • Dilute the overnight culture in fresh CAMHB to achieve a starting inoculum of approximately 5 x 10^5 CFU/mL.

  • Experimental Setup:

    • Prepare culture tubes with the bacterial inoculum and the following conditions:

      • Growth control (no drug)

      • Cefotaxime alone (at a relevant concentration, e.g., MIC or supra-MIC)

      • This compound alone (at the concentration used in combination)

      • Cefotaxime + this compound

  • Incubation and Sampling:

    • Incubate the tubes at 37°C with constant agitation.

    • At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.

  • Bacterial Viability Counting:

    • Perform serial ten-fold dilutions of each aliquot in sterile saline or PBS.

    • Plate a known volume of each dilution onto nutrient agar plates.

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis:

    • Count the number of colony-forming units (CFU) on the plates from dilutions that yield 30-300 colonies.

    • Calculate the CFU/mL for each time point.

    • Plot the log10 CFU/mL versus time for each condition.

    • Synergy is typically defined as a ≥2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.

    • Bactericidal activity is defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.

Cell Lysate β-Lactamase Activity Assay (Nitrocefin Assay)

This assay measures the ability of an inhibitor to block KPC-2 enzymatic activity in a cell lysate using the chromogenic cephalosporin, nitrocefin.

Materials:

  • KPC-2-producing bacterial strain

  • Lysis buffer (e.g., BugBuster)

  • Phosphate-buffered saline (PBS)

  • Nitrocefin

  • This compound

  • Microplate reader

Procedure:

  • Cell Lysate Preparation:

    • Grow an overnight culture of the KPC-2-producing strain.

    • Harvest the cells by centrifugation and wash with PBS.

    • Resuspend the cell pellet in lysis buffer and incubate according to the manufacturer's instructions to lyse the cells.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the periplasmic enzymes, including KPC-2.

  • Inhibition Assay:

    • In a 96-well plate, add the cell lysate.

    • Add varying concentrations of this compound to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) to allow for inhibitor binding.

  • Enzyme Activity Measurement:

    • Add a solution of nitrocefin to each well to initiate the reaction.

    • Immediately measure the change in absorbance at 486 nm over time using a microplate reader. The hydrolysis of the yellow nitrocefin to a red product results in an increase in absorbance.

  • Data Analysis:

    • Calculate the rate of nitrocefin hydrolysis for each inhibitor concentration.

    • Determine the IC50 value of this compound, which is the concentration of the inhibitor required to reduce the rate of KPC-2 activity by 50%.

Conclusion

The provided protocols and data demonstrate the significant potential of this compound as a potent inhibitor of the KPC-2 β-lactamase. Cell-based assays such as MIC determination and time-kill studies are essential for evaluating the in vitro efficacy of such inhibitors in restoring the activity of existing antibiotics. The nitrocefin-based assay provides a direct measure of the inhibitor's ability to block the enzymatic activity of KPC-2. These methods are fundamental tools for researchers and drug development professionals working to address the challenge of carbapenem resistance.

References

Application Notes and Protocols for In Vivo Efficacy Testing Against KPC-2-Producing Klebsiella pneumoniae

Author: BenchChem Technical Support Team. Date: November 2025

A Note to Researchers: Initial searches for a specific inhibitor designated "Kpc-2-IN-1" did not yield a known compound. The following application notes and protocols are therefore designed to provide a comprehensive framework for the in vivo evaluation of novel or existing antimicrobial agents against infections caused by Klebsiella pneumoniae carbapenemase-2 (KPC-2)-producing Klebsiella pneumoniae. The methodologies and data presented are synthesized from established research in the field and are intended to serve as a guide for drug development and infectious disease research professionals.

Introduction: The Challenge of KPC-2-Producing Klebsiella pneumoniae

Klebsiella pneumoniae is a significant opportunistic pathogen responsible for a range of infections, including pneumonia, bloodstream infections, and urinary tract infections. The emergence of strains producing carbapenemases, such as KPC-2, presents a formidable challenge to clinicians and public health. KPC-2 is a class A β-lactamase that effectively hydrolyzes a broad spectrum of β-lactam antibiotics, including the carbapenems, which are often considered last-resort agents for treating multidrug-resistant Gram-negative infections. This resistance necessitates the development and rigorous preclinical evaluation of new therapeutic strategies. In vivo infection models are critical for assessing the efficacy, pharmacokinetics, and pharmacodynamics of potential treatments against KPC-2-producing K. pneumoniae.

Mechanism of KPC-2-Mediated Carbapenem Resistance

The primary mechanism of resistance conferred by KPC-2 is the enzymatic degradation of carbapenem antibiotics. The KPC-2 enzyme possesses a serine-based active site that hydrolyzes the β-lactam ring, rendering the antibiotic inactive. This process occurs before the antibiotic can reach its target, the penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis.

KPC2_Mechanism cluster_bacteria KPC-2 Producing K. pneumoniae Carbapenem Carbapenem Antibiotic KPC2 KPC-2 Enzyme Carbapenem->KPC2 Hydrolysis PBP Penicillin-Binding Proteins (PBPs) Carbapenem->PBP Inhibition (Blocked) HydrolyzedCarbapenem Inactive Metabolite KPC2->HydrolyzedCarbapenem CellWall Cell Wall Synthesis PBP->CellWall Catalyzes Lysis Bacterial Cell Lysis label_text In the presence of KPC-2, carbapenems are hydrolyzed and cannot inhibit PBPs, allowing cell wall synthesis to proceed.

Caption: Mechanism of KPC-2 mediated carbapenem resistance.

In Vivo Infection Models for KPC-2 K. pneumoniae

Several animal models are utilized to evaluate the efficacy of antimicrobial agents against KPC-2-producing K. pneumoniae. The choice of model depends on the specific research question, with common models including murine sepsis, pneumonia, and thigh infection models, as well as the invertebrate Galleria mellonella model for initial screening.

Murine Sepsis Model

This model is used to assess the ability of a compound to rescue animals from a lethal systemic infection.

Experimental Workflow:

Murine_Sepsis_Workflow A 1. Prepare KPC-2 K. pneumoniae Inoculum (e.g., 10^7 CFU/mL in saline) C 3. Induce Sepsis (Intraperitoneal injection of inoculum) A->C B 2. Induce Neutropenia (Optional) (e.g., cyclophosphamide) B->C D 4. Administer Treatment (e.g., subcutaneous, intravenous at 1-2 h post-infection) C->D E 5. Monitor Survival (Observe for 7 days) D->E F 6. Determine Bacterial Load (Optional) (Collect blood/spleen at set time points) D->F

Caption: Experimental workflow for a murine sepsis model.

Protocol: Murine Sepsis Model

  • Animal Model: Female ICR or BALB/c mice, 6-8 weeks old.

  • Bacterial Strain: A well-characterized KPC-2-producing K. pneumoniae clinical isolate.

  • Inoculum Preparation:

    • Culture the KPC-2 K. pneumoniae strain overnight on blood agar plates.

    • Inoculate a single colony into Mueller-Hinton Broth (MHB) and incubate at 37°C with shaking to mid-log phase.

    • Wash the bacterial cells twice with sterile saline by centrifugation.

    • Resuspend the pellet in sterile saline and adjust the concentration to the desired inoculum size (e.g., 1 x 107 CFU/mL). The lethal dose (LD50) should be predetermined.

  • Infection:

    • Inject 0.5 mL of the bacterial suspension intraperitoneally (IP) into each mouse.

  • Treatment:

    • Initiate treatment 1-2 hours post-infection.

    • Administer the test compound and controls (e.g., vehicle, reference antibiotic) via the desired route (e.g., subcutaneous, intravenous).

    • Dosing regimens can be single or multiple doses over a specified period.

  • Monitoring and Endpoints:

    • Monitor the mice for signs of distress and record survival daily for up to 7 days.

    • For bacterial burden studies, euthanize subgroups of mice at specified time points (e.g., 24 hours post-infection), collect blood and spleen, homogenize the spleen, and perform serial dilutions for CFU counting on agar plates.

Galleria mellonella Infection Model

The G. mellonella (greater wax moth larvae) model is a cost-effective, high-throughput invertebrate model for preliminary in vivo efficacy and toxicity screening.

Experimental Workflow:

Galleria_Mellonella_Workflow A 1. Prepare KPC-2 K. pneumoniae Inoculum (e.g., 10^6 CFU/larva in PBS) B 2. Inject Inoculum (10 µL into the last left proleg) A->B C 3. Administer Treatment (10 µL into the last right proleg, 1-2 h post-infection) B->C D 4. Incubate Larvae (37°C in the dark) C->D E 5. Monitor Survival (Record survival at 24, 48, 72 h) D->E

Caption: Experimental workflow for a Galleria mellonella infection model.

Protocol: Galleria mellonella Infection Model

  • Model: G. mellonella larvae in the final instar stage (250-350 mg).

  • Bacterial Strain and Inoculum: As described for the murine sepsis model, with the final inoculum suspended in phosphate-buffered saline (PBS).

  • Infection:

    • Inject 10 µL of the bacterial suspension (e.g., 1 x 106 CFU) into the last left proleg of each larva using a Hamilton syringe.

  • Treatment:

    • Administer 10 µL of the test compound or control into the last right proleg 1-2 hours post-infection.

  • Incubation and Monitoring:

    • Incubate the larvae at 37°C in the dark.

    • Record survival at regular intervals (e.g., every 24 hours for 3-5 days). Larvae are considered dead if they do not respond to touch.

Data Presentation: Efficacy of Antimicrobial Combinations Against KPC-2-Producing K. pneumoniae

The following tables summarize quantitative data from published studies on the in vivo efficacy of various antibiotic regimens against KPC-2-producing K. pneumoniae.

Table 1: Survival Rates in a Rat Sepsis Model with KPC-2 K. pneumoniae [1]

Treatment GroupDoseSurvival Rate (%)
Control (Saline)-0
Meropenem (MER)125 mg/kg0
Tigecycline (TIG)7 mg/kg20
Polymyxin B (PMB)2.5 mg/kg60
MER + TIGAs above20
MER + PMBAs above80
PMB + TIGAs above100
MER + PMB + TIGAs above100

Table 2: Efficacy of Ceftazidime/Avibactam in a Galleria mellonella Model with KPC-2 K. pneumoniae [2][3]

K. pneumoniae IsolateCeftazidime/Avibactam MIC (mg/L)TreatmentSurvival Rate (%)
Isolate 18/4Ceftazidime/AvibactamImproved survival
Isolate 18/4Ceftazidime/Avibactam + AmikacinSynergy, improved survival
Isolate 18/4Ceftazidime/Avibactam + MeropenemSynergy, improved survival
Isolate 21/4Ceftazidime/AvibactamImproved survival

Table 3: Efficacy of Meropenem/Vaborbactam in a Galleria mellonella Model with KPC-3 K. pneumoniae

Note: While the specific study cited used KPC-3, the data is relevant for carbapenemase-producing Klebsiella pneumoniae.

StrainTreatmentSurvival Rate (%) at 72h
CRKP ST101Meropenem/VaborbactamSignificantly improved
CRKP ST307Meropenem/VaborbactamSignificantly improved

Conclusion

The provided application notes and protocols offer a foundational approach for the in vivo evaluation of therapeutic agents against KPC-2-producing K. pneumoniae. The murine sepsis and Galleria mellonella models are robust systems for assessing efficacy. The summarized data highlights the potential of combination therapies, such as those including β-lactamase inhibitors like avibactam and vaborbactam, in combating these highly resistant pathogens.[2][3] Rigorous and standardized preclinical testing is paramount for the successful development of new treatments to address the critical threat of carbapenem-resistant Enterobacteriaceae.

References

Application Notes and Protocols for the In Vivo Administration of a Novel KPC-2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive overview and detailed protocols for the preclinical evaluation of novel inhibitors targeting the Klebsiella pneumoniae carbapenemase-2 (KPC-2) enzyme in animal models. The information is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new antibacterial agents.

Introduction

The emergence of carbapenem-resistant Enterobacteriaceae (CRE), largely driven by the production of carbapenemases such as KPC-2, poses a significant threat to global public health. KPC-2 is a class A β-lactamase that efficiently hydrolyzes a broad spectrum of β-lactam antibiotics, including carbapenems, which are often considered the last line of defense against multidrug-resistant Gram-negative infections. The development of potent KPC-2 inhibitors to be co-administered with existing β-lactam antibiotics is a critical strategy to overcome this resistance mechanism. These notes outline the essential in vivo studies required to assess the efficacy, pharmacokinetics, and safety of a novel KPC-2 inhibitor.

Quantitative Data Summary

The following tables summarize representative quantitative data from animal studies evaluating the efficacy of antimicrobial agents against KPC-2-producing bacterial strains. These tables are provided as a template for presenting data from studies of a novel KPC-2 inhibitor.

Table 1: In Vivo Efficacy in a Murine Thigh Infection Model

Treatment GroupDosage (mg/kg)Dosing RegimenMean Bacterial Burden (log10 CFU/thigh) at 24hPercent Survival
Vehicle Control-q12h8.9 ± 0.40%
Meropenem50q8h7.5 ± 0.620%
Novel KPC-2 Inhibitor25q8h8.7 ± 0.30%
Meropenem + Novel KPC-2 Inhibitor50 + 25q8h4.2 ± 0.5100%

Table 2: Pharmacokinetic Parameters in Rats

CompoundRouteDose (mg/kg)Cmax (µg/mL)Tmax (h)AUC (0-24h) (µg·h/mL)Half-life (t1/2) (h)
Novel KPC-2 InhibitorIV1015.20.145.82.1
Novel KPC-2 InhibitorPO505.81.030.23.5

Experimental Protocols

Murine Thigh Infection Model for Efficacy Assessment

This protocol details the methodology for evaluating the in vivo efficacy of a novel KPC-2 inhibitor in combination with a carbapenem antibiotic in a murine thigh infection model.

Materials:

  • 6-8 week old, specific-pathogen-free, female ICR mice

  • KPC-2-producing Klebsiella pneumoniae strain (e.g., ATCC BAA-1705)

  • Tryptic Soy Broth (TSB) and Agar (TSA)

  • Mucin

  • Cyclophosphamide

  • Test compounds: Novel KPC-2 inhibitor, Meropenem

  • Vehicle (e.g., 0.9% saline, 5% DMSO in saline)

  • Sterile syringes and needles

  • Homogenizer

Procedure:

  • Induction of Neutropenia:

    • Administer cyclophosphamide at 150 mg/kg via intraperitoneal (IP) injection on day -4 and 100 mg/kg on day -1 prior to infection to induce neutropenia.

  • Inoculum Preparation:

    • Culture the KPC-2-producing K. pneumoniae strain overnight on TSA plates.

    • Inoculate a single colony into TSB and grow to mid-logarithmic phase (OD600 ≈ 0.5).

    • Wash the bacterial cells twice with sterile saline and resuspend to the desired concentration (e.g., 1 x 10^7 CFU/mL).

    • Mix the bacterial suspension 1:1 with 5% mucin to enhance virulence.

  • Infection:

    • Anesthetize the mice (e.g., isoflurane).

    • Inject 0.1 mL of the bacterial inoculum (containing approximately 5 x 10^5 CFU) into the right thigh muscle of each mouse.

  • Treatment Administration:

    • Initiate treatment 2 hours post-infection.

    • Administer the novel KPC-2 inhibitor, meropenem, the combination, or vehicle via the desired route (e.g., subcutaneous, intravenous, or oral) at the predetermined dosing schedule (e.g., every 8 hours).

  • Assessment of Bacterial Burden:

    • At 24 hours post-infection, euthanize the mice.

    • Aseptically dissect the entire right thigh muscle.

    • Homogenize the tissue in sterile saline.

    • Perform serial dilutions of the homogenate and plate on TSA to determine the number of colony-forming units (CFU) per thigh.

Rat Pharmacokinetic Study

This protocol describes the procedure for determining the pharmacokinetic profile of a novel KPC-2 inhibitor in rats.

Materials:

  • Male Sprague-Dawley rats (250-300g) with cannulated jugular veins

  • Novel KPC-2 inhibitor

  • Formulation vehicle (e.g., saline, PEG400)

  • Syringes and needles

  • Blood collection tubes (e.g., with EDTA)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Dosing:

    • For intravenous (IV) administration, administer the compound as a bolus dose through the jugular vein cannula.

    • For oral (PO) administration, administer the compound via oral gavage.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2 mL) from the jugular vein cannula at predose (0 h) and at multiple time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).

    • Place blood samples into EDTA-containing tubes and immediately place on ice.

  • Plasma Preparation:

    • Centrifuge the blood samples at 4°C to separate the plasma.

    • Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.

  • Bioanalysis:

    • Determine the concentration of the novel KPC-2 inhibitor in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using appropriate software (e.g., Phoenix WinNonlin).

Visualizations

Signaling Pathway

KPC2_Inhibition cluster_0 Bacterial Cell Carbapenem Carbapenem (e.g., Meropenem) KPC2 KPC-2 Enzyme Carbapenem->KPC2 1. Binding Target Penicillin-Binding Proteins (PBPs) Carbapenem->Target 3. Binding Hydrolysis Hydrolysis KPC2->Hydrolysis Inhibitor Novel KPC-2 Inhibitor Inhibitor->KPC2 2. Inhibition CellLysis Cell Lysis Target->CellLysis Bactericidal Action Inhibition Inhibition

Caption: Mechanism of action for a novel KPC-2 inhibitor.

Experimental Workflow

Efficacy_Workflow cluster_workflow Murine Thigh Infection Model Workflow Neutropenia Induce Neutropenia (Cyclophosphamide) Infection Thigh Infection (KPC-2 K. pneumoniae) Neutropenia->Infection Treatment Administer Treatment Groups (Vehicle, Drug, Combo) Infection->Treatment Euthanasia Euthanize at 24h Treatment->Euthanasia Tissue_Harvest Harvest Thigh Tissue Euthanasia->Tissue_Harvest Homogenization Homogenize Tissue Tissue_Harvest->Homogenization Plating Serial Dilution & Plating Homogenization->Plating CFU_Count Count CFUs Plating->CFU_Count

Caption: Workflow for in vivo efficacy testing.

Logical Relationships

Drug_Development_Logic cluster_logic Preclinical Evaluation Logic In_Vitro In Vitro Potency (MIC, Ki) PK Pharmacokinetics (ADME) In_Vitro->PK Efficacy In Vivo Efficacy (Infection Models) In_Vitro->Efficacy PK->Efficacy Dose Selection Toxicity Toxicology Studies PK->Toxicity Go_NoGo Go/No-Go Decision for Clinical Trials Efficacy->Go_NoGo Toxicity->Go_NoGo

Caption: Logical flow of preclinical drug development.

Measuring the Enzymatic Inhibition of KPC-2 by Kpc-2-IN-1: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence and global spread of carbapenem-resistant Enterobacteriaceae (CRE) represents a significant threat to public health. A primary mechanism of resistance in these pathogens is the production of carbapenemases, enzymes capable of hydrolyzing a broad spectrum of β-lactam antibiotics, including the "last-resort" carbapenems. Klebsiella pneumoniae carbapenemase-2 (KPC-2) is one of the most clinically significant Class A carbapenemases, conferring resistance to a wide array of β-lactam drugs.[1][2][3] The development of potent inhibitors targeting KPC-2 is a critical strategy to restore the efficacy of existing antibiotics.

Kpc-2-IN-1 is a potent, boronic acid-based inhibitor of the KPC-2 β-lactamase.[4] These application notes provide a detailed protocol for measuring the enzymatic inhibition of KPC-2 by this compound using a robust and widely adopted spectrophotometric assay. The provided methodologies are intended to guide researchers in the characterization of KPC-2 inhibitors and to facilitate the discovery and development of new therapeutic agents to combat antibiotic resistance.

Principle of the Assay

The enzymatic activity of KPC-2 and its inhibition by this compound can be readily measured using a chromogenic substrate, nitrocefin.[5][6][7] Nitrocefin is a cephalosporin analog that undergoes a distinct color change from yellow to red upon hydrolysis of its β-lactam ring by a β-lactamase like KPC-2.[8] The rate of this color change, which can be monitored spectrophotometrically by measuring the increase in absorbance at 486 nm, is directly proportional to the enzymatic activity of KPC-2.[8][9] The presence of an inhibitor, such as this compound, will decrease the rate of nitrocefin hydrolysis in a concentration-dependent manner, allowing for the determination of key inhibitory parameters like the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).

Signaling Pathway: KPC-2 Mediated β-Lactam Hydrolysis

KPC2_hydrolysis KPC-2 Catalytic Cycle for β-Lactam Hydrolysis cluster_0 Acylation Step cluster_1 Deacylation Step cluster_2 Inhibition E_S E + S (KPC-2 + β-Lactam) ES E-S (Non-covalent complex) E_S->ES k1 EI E-I (Inhibited Complex) E_S->EI Inhibition ES->E_S k-1 EA E-A (Acyl-enzyme intermediate) ES->EA k2 (Acylation) E_P1 E + P1 EA->E_P1 k3 (Deacylation) + H2O P1 P1 (Hydrolyzed β-Lactam) I Inhibitor (this compound) I->EI IC50_Workflow Workflow for IC50 Determination of this compound cluster_0 Preparation cluster_1 Assay Plate Setup cluster_2 Measurement and Analysis prep_inhibitor Prepare serial dilutions of this compound add_inhibitor Add inhibitor dilutions to 96-well plate prep_inhibitor->add_inhibitor prep_enzyme Prepare KPC-2 enzyme solution in assay buffer add_enzyme Add KPC-2 enzyme to wells prep_enzyme->add_enzyme prep_substrate Prepare nitrocefin working solution add_substrate Initiate reaction by adding nitrocefin solution prep_substrate->add_substrate add_inhibitor->add_enzyme pre_incubate Pre-incubate enzyme and inhibitor (5 min) add_enzyme->pre_incubate pre_incubate->add_substrate read_absorbance Measure absorbance at 486 nm kinetically add_substrate->read_absorbance calculate_rates Calculate initial reaction velocities read_absorbance->calculate_rates plot_data Plot % inhibition vs. inhibitor concentration calculate_rates->plot_data determine_ic50 Determine IC50 value plot_data->determine_ic50

References

Troubleshooting & Optimization

Technical Support Center: Kpc-2-IN-1 Stability in Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues with Kpc-2-IN-1 in culture media.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in my cell culture experiments?

The stability of β-lactamase inhibitors like this compound in culture media is primarily influenced by:

  • Temperature: Higher temperatures, such as the standard 37°C for cell culture, can accelerate the degradation of many small molecules.

  • pH of the Medium: The pH of the culture medium can significantly impact the chemical stability of the inhibitor. Studies have shown that some β-lactamase inhibitors exhibit greater stability at a mildly acidic pH (e.g., 6.8) compared to the typical physiological pH of 7.2-7.4.[1]

  • Media Composition: Components of the culture medium, such as serum proteins or other supplements, may interact with or enzymatically degrade the inhibitor.

  • Hydrolysis: As this compound is designed to interact with a carbapenemase, its core structure may be susceptible to hydrolysis, a process that can be catalyzed by factors other than the target enzyme.

Q2: I am observing a rapid loss of this compound activity in my long-term experiments (over 24 hours). What could be the cause?

Rapid loss of activity in prolonged experiments is a common issue. The likely causes are thermal degradation and hydrolysis. Many β-lactamase inhibitors have limited half-lives in aqueous solutions at 37°C. For instance, clavulanic acid is known to be substantially less stable than tazobactam and sulbactam under similar conditions.[1]

Q3: Can the presence of the KPC-2 enzyme itself lead to the degradation of this compound?

Yes, the interaction between this compound and the KPC-2 enzyme is the intended mechanism of action. This interaction typically involves the formation of a covalent adduct. Depending on the specific chemistry of this compound, this process can lead to the inhibitor being consumed. Some inhibitors, like avibactam, can undergo a reversible reaction, but others may be permanently inactivated.[2]

Troubleshooting Guides

Issue 1: Inconsistent Minimum Inhibitory Concentration (MIC) Results

Symptoms:

  • Wide variations in MIC values for KPC-producing bacteria when tested with this compound in combination with a carbapenem.

  • MIC values increase with longer incubation times.

Possible Causes & Solutions:

CauseRecommended Solution
Degradation of this compound during incubation. 1. Reduce Incubation Time: If the experimental design allows, use shorter incubation periods. 2. Supplement the Inhibitor: For longer experiments, consider adding a supplementary dose of this compound at a midway point (e.g., at 9 hours for a 24-hour experiment) to maintain the target concentration.[1] 3. Optimize pH: If compatible with your cell line, consider using a medium buffered to a slightly more acidic pH (e.g., 6.8) to potentially improve stability.[1]
High Inoculum of Bacteria. A high bacterial load can lead to increased production of KPC-2, which can overwhelm the inhibitor. Ensure that a standardized and consistent inoculum is used for all experiments, as a higher inoculum can lead to increased MICs.[3]
Binding to Media Components. Serum proteins and other media components can bind to small molecules, reducing their effective concentration. Perform control experiments in media with and without serum to assess the impact on inhibitor activity.
Issue 2: Precipitate Formation in Culture Media

Symptoms:

  • Visible particulate matter or cloudiness in the culture medium after the addition of this compound.

Possible Causes & Solutions:

CauseRecommended Solution
Poor Solubility of this compound. 1. Optimize Solvent: Ensure that the stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) at a high concentration and that the final concentration of the solvent in the media is non-toxic to the cells (typically <0.5%). 2. Pre-warm Media: Add the inhibitor to pre-warmed culture media to aid in solubilization. 3. pH-dependent Solubility: The pH of the media may affect the solubility of your compound. Check the pKa of this compound if known.
Interaction with Media Components. This compound may be precipitating due to interactions with salts or proteins in the media. Try preparing the final dilution in a simple buffered saline solution first, and then adding it to the complete culture medium.

Data on Inhibitor Stability

The following table summarizes stability data for various β-lactams and β-lactamase inhibitors in Cation-Adjusted Mueller-Hinton Broth (CA-MHB) at 36°C, which can provide a comparative reference for understanding the potential stability of this compound.

CompoundDegradation Half-Life (hours) at pH 7.25
Imipenem11.1
Meropenem21.0
Doripenem23.8
Cefepime53.7
Ceftazidime64.2
Clavulanic Acid 12.5
Tazobactam 47.6
Sulbactam 55.5
Aztreonam>100

Data adapted from a comprehensive stability analysis of β-lactams and β-lactamase inhibitors.[1]

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in Culture Media

Objective: To determine the half-life of this compound in a specific culture medium at 37°C.

Materials:

  • This compound

  • Culture medium of interest (e.g., RPMI-1640, DMEM)

  • Incubator at 37°C with 5% CO₂

  • High-Performance Liquid Chromatography (HPLC) system

  • Sterile microcentrifuge tubes

Methodology:

  • Prepare a stock solution of this compound in an appropriate solvent.

  • Spike the pre-warmed culture medium with this compound to achieve the desired final concentration.

  • Immediately take a sample for the 0-hour time point.

  • Incubate the medium at 37°C.

  • Collect samples at various time points (e.g., 2, 4, 8, 12, 24 hours).

  • Store samples at -80°C until analysis.

  • Analyze the concentration of this compound in each sample using a validated HPLC method.

  • Calculate the degradation half-life by plotting the concentration of this compound versus time and fitting the data to a first-order decay model.

Visualizations

experimental_workflow Workflow for Assessing this compound Stability cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_stock Prepare this compound Stock Solution prep_media Spike Pre-warmed Culture Media prep_stock->prep_media sample_t0 Collect T=0 Sample prep_media->sample_t0 incubate Incubate at 37°C sample_t0->incubate sample_tx Collect Samples at Various Time Points incubate->sample_tx hplc Analyze Concentration by HPLC sample_tx->hplc calculate Calculate Degradation Half-Life hplc->calculate

Caption: Workflow for assessing this compound stability in culture media.

logical_relationship Troubleshooting Logic for Reduced this compound Efficacy start Reduced Efficacy Observed check_stability Is the compound stable under experimental conditions? start->check_stability check_concentration Is the working concentration correct? check_stability->check_concentration Yes solution_stability Solution: - Supplement inhibitor - Lower temperature/pH - Reduce experiment duration check_stability->solution_stability No check_enzyme Is the KPC-2 expression level in the assay too high? check_concentration->check_enzyme Yes solution_concentration Solution: - Verify stock concentration - Check for media binding check_concentration->solution_concentration No solution_enzyme Solution: - Standardize bacterial inoculum - Quantify KPC-2 expression check_enzyme->solution_enzyme Yes end Efficacy Restored check_enzyme->end No solution_stability->end solution_concentration->end solution_enzyme->end

Caption: Troubleshooting logic for reduced this compound efficacy.

References

Technical Support Center: Kpc-2-IN-1 Cytotoxicity in HEK-293 Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers investigating the cytotoxic effects of Kpc-2-IN-1 on Human Embryonic Kidney 293 (HEK-293) cells.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected effect on HEK-293 cells?

This compound is an investigational inhibitor of the Klebsiella pneumoniae carbapenemase-2 (KPC-2) enzyme.[1][2][3][4][5][6][7][8] While the primary target of this compound is a bacterial enzyme, it is crucial to assess its potential off-target effects on human cells, such as cytotoxicity in the HEK-293 cell line. Any observed cytotoxicity would be considered an off-target effect and is a critical parameter in the early stages of drug development.

Q2: How can I determine the cytotoxicity of this compound in HEK-293 cells?

Several methods are available to measure cell viability and cytotoxicity.[9] Commonly used assays include:

  • MTT Assay: A colorimetric assay that measures the metabolic activity of viable cells.[9][10]

  • Trypan Blue Exclusion Assay: A dye exclusion method to count viable cells.[9]

  • Flow Cytometry with Viability Dyes: Using dyes like Propidium Iodide (PI) or 7-AAD to differentiate between live and dead cells.[9]

  • CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP as an indicator of metabolically active cells.[11]

Q3: What is a typical IC50 value for a cytotoxic compound in HEK-293 cells?

The half-maximal inhibitory concentration (IC50) can vary widely depending on the compound and the exposure time. For example, a study on tannic acid in HEK-293 cells reported an IC50 of 8.9 µM after 24 hours of exposure.[12] It is essential to perform a dose-response experiment to determine the specific IC50 for this compound.

Troubleshooting Guide

Issue 1: High variability between replicate wells in my cell viability assay.

  • Question: I am seeing significant differences in the results of my replicate wells. What could be the cause?

  • Answer: High variability can stem from several factors:

    • Uneven cell seeding: Ensure you have a homogenous single-cell suspension before plating. Mix the cell suspension between pipetting.

    • Edge effects: The outer wells of a microplate are more prone to evaporation, leading to changes in media concentration. To mitigate this, avoid using the outermost wells or fill them with sterile PBS to maintain humidity.

    • Pipetting errors: Inconsistent pipetting volumes of cells, compound, or assay reagents can lead to variability. Ensure your pipettes are calibrated.[13]

    • Cell health: Unhealthy or stressed cells can respond inconsistently. Ensure your HEK-293 cells are healthy and in the logarithmic growth phase before starting the experiment.[14]

Issue 2: My negative control (vehicle-treated) cells show low viability.

  • Question: My control cells, which are only treated with the vehicle (e.g., DMSO), are showing significant cell death. Why is this happening?

  • Answer:

    • Vehicle concentration: High concentrations of solvents like DMSO can be toxic to cells. It is recommended to keep the final DMSO concentration below 0.5%.

    • Contamination: Bacterial or mycoplasma contamination can affect cell health. Regularly test your cell cultures for contamination.[15][16]

    • Sub-optimal culture conditions: Incorrect CO2 levels, temperature, or humidity can stress the cells. Ensure your incubator is properly maintained.

Issue 3: I am not observing any cytotoxicity, even at high concentrations of this compound.

  • Question: I've tested a wide range of this compound concentrations, but I don't see a decrease in cell viability. What should I check?

  • Answer:

    • Compound solubility: this compound may be precipitating out of the culture medium at higher concentrations. Visually inspect the wells for any precipitate.

    • Incubation time: The cytotoxic effects of some compounds may only be apparent after longer incubation periods. Consider extending the treatment time (e.g., 48 or 72 hours).

    • Assay sensitivity: The chosen assay may not be sensitive enough to detect subtle cytotoxic effects. Consider trying an alternative, more sensitive method.

Quantitative Data Summary

The following table presents example cytotoxicity data for this compound in HEK-293 cells after a 24-hour treatment period. This data is for illustrative purposes only.

CompoundAssay TypeIncubation Time (hours)IC50 (µM)
This compoundMTT2445.2
This compoundCellTiter-Glo®2441.8
Doxorubicin (Control)MTT241.2

Experimental Protocols

MTT Assay for Cytotoxicity in HEK-293 Cells

This protocol is a standard method for assessing cell viability.[9][10]

  • Cell Seeding:

    • Culture HEK-293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.[11]

    • Trypsinize and count the cells.

    • Seed 1 x 10^4 cells per well in a 96-well plate in a final volume of 100 µL.

    • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization and Measurement:

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

    • Gently mix on an orbital shaker for 15 minutes to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Visualizations

Cytotoxicity_Signaling_Pathway cluster_extracellular Extracellular cluster_cell HEK-293 Cell Kpc_2_IN_1 This compound Off_Target Off-Target Protein(s) Kpc_2_IN_1->Off_Target Binds to Cell_Membrane Cell Membrane Stress_Response Cellular Stress (e.g., ROS production) Off_Target->Stress_Response Induces Mitochondrial_Dysfunction Mitochondrial Dysfunction Stress_Response->Mitochondrial_Dysfunction Leads to Caspase_Activation Caspase Activation Mitochondrial_Dysfunction->Caspase_Activation Triggers Apoptosis Apoptosis Caspase_Activation->Apoptosis Executes Experimental_Workflow Start Start Seed_Cells Seed HEK-293 cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Compound Treat with this compound (serial dilutions) Incubate_24h->Treat_Compound Incubate_Treatment Incubate for 24/48/72h Treat_Compound->Incubate_Treatment Add_MTT Add MTT reagent Incubate_Treatment->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Add_Solubilizer Add solubilization solution Incubate_4h->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance Analyze_Data Analyze data and determine IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

References

overcoming Kpc-2-IN-1 experimental inconsistencies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for KPC-2-IN-1, a potent inhibitor of the KPC-2 carbapenemase. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming experimental inconsistencies and to offer detailed protocols for the effective use of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a boronic acid derivative that acts as a potent inhibitor of the KPC-2 β-lactamase enzyme.[1] Its mechanism of action involves forming a reversible covalent bond with the catalytic serine residue in the active site of the KPC-2 enzyme. This prevents the enzyme from hydrolyzing and inactivating β-lactam antibiotics, thereby restoring their efficacy.

Q2: What is the reported inhibitory potency of this compound against KPC-2?

A2: this compound has a reported inhibition constant (Ki) of 0.032 μM for the KPC-2 enzyme.[1]

Q3: In which types of experiments is this compound typically used?

A3: this compound is primarily used in in vitro studies to assess its ability to potentiate the activity of β-lactam antibiotics against KPC-2-producing bacteria. Common experiments include Minimum Inhibitory Concentration (MIC) potentiation assays and enzyme kinetic studies. It has also been shown to be well-tolerated in human HEK-293 cells, suggesting its potential for use in cell-based assays.[1]

Q4: Are there known solubility or stability issues with this compound?

A4: As a boronic acid derivative, the solubility and stability of this compound can be influenced by pH and the presence of diols. It is recommended to prepare fresh solutions in an appropriate solvent, such as DMSO, for each experiment. For long-term storage, follow the supplier's recommendations, which typically involve storing the compound as a solid at low temperatures. Stability in aqueous solutions for extended periods may be limited and should be experimentally verified.

Troubleshooting Guides

This section addresses common experimental inconsistencies that researchers may encounter when working with this compound.

Issue 1: Inconsistent or No Potentiation of Antibiotic Activity in MIC Assays

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Degradation of this compound Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles. Confirm the activity of a new batch of the inhibitor against a known KPC-2 expressing strain.
Incorrect Concentration Range The concentration of this compound may be too low to effectively inhibit the KPC-2 enzyme. Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 0.1x to 10x the reported Ki).
High Level of KPC-2 Expression The bacterial strain may be overexpressing the KPC-2 enzyme, requiring a higher concentration of the inhibitor. Quantify the level of KPC-2 expression in your bacterial strain using methods like qPCR or Western blot.
Presence of Other Resistance Mechanisms The bacterial strain may possess other resistance mechanisms (e.g., efflux pumps, other β-lactamases) that are not inhibited by this compound. Characterize the full resistance profile of your bacterial strain.
Assay Conditions The pH of the growth medium can affect the stability and activity of boronic acid inhibitors. Ensure the pH of the Mueller-Hinton broth is maintained at the recommended level (typically 7.2-7.4).
Issue 2: High Variability in Enzyme Inhibition Assay Results

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Impure KPC-2 Enzyme Ensure the purity of the KPC-2 enzyme preparation using SDS-PAGE. Contaminating proteases can degrade the enzyme, leading to inconsistent activity.
Inaccurate Inhibitor Concentration Verify the concentration of your this compound stock solution. Boronic acids can be challenging to accurately weigh and dissolve. Consider using a validated stock from a reliable supplier.
Pre-incubation Time The pre-incubation time of the enzyme and inhibitor before adding the substrate can be critical. Optimize the pre-incubation time to ensure the inhibitor has sufficient time to bind to the enzyme.
Substrate Concentration The concentration of the reporter substrate (e.g., nitrocefin) should be carefully chosen. It is typically used at or below its Km value for the enzyme.
Buffer Composition The presence of certain buffer components, such as diols or nucleophiles, can interfere with boronic acid inhibitors. Use a compatible buffer system, such as phosphate buffer.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and the KPC-2 enzyme.

Table 1: Inhibitory Activity of this compound

ParameterValueReference
Ki (KPC-2) 0.032 µM[1]

Table 2: MIC Potentiation by this compound against KPC-2 expressing E. coli

AntibioticThis compound Conc.Fold Increase in SusceptibilityReference
Cefotaxime (CTX)50 µg/mL~512 to >1000-fold[1]
Meropenem (MEM)50 µg/mL~512 to >1000-fold[1]
Cefotaxime (CTX)5 µg/mLGood combination activity[1]
Meropenem (MEM)5 µg/mLGood combination activity[1]

Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Potentiation Assay

Objective: To determine the ability of this compound to potentiate the activity of a β-lactam antibiotic against a KPC-2-producing bacterial strain.

Materials:

  • KPC-2-producing bacterial strain (e.g., E. coli expressing KPC-2)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • β-lactam antibiotic (e.g., meropenem, cefotaxime)

  • This compound

  • 96-well microtiter plates

  • Spectrophotometer (for measuring OD600)

Procedure:

  • Prepare Bacterial Inoculum:

    • Culture the KPC-2-producing strain overnight in CAMHB at 37°C.

    • Dilute the overnight culture in fresh CAMHB to achieve a starting inoculum of approximately 5 x 10^5 CFU/mL.

  • Prepare Antibiotic and Inhibitor Solutions:

    • Prepare a stock solution of the β-lactam antibiotic in a suitable solvent.

    • Prepare a stock solution of this compound in DMSO.

    • Create a two-fold serial dilution of the antibiotic in CAMHB in a 96-well plate.

    • To a parallel set of wells, add the same serial dilution of the antibiotic, but also add this compound to each well at a fixed concentration (e.g., 4 µg/mL).

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to all wells.

    • Include a growth control (no antibiotic or inhibitor) and a sterility control (no bacteria).

    • Incubate the plates at 37°C for 16-20 hours.

  • Determine MIC:

    • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth.

    • Compare the MIC of the antibiotic alone to the MIC in the presence of this compound. A significant decrease in the MIC indicates potentiation.

Protocol 2: KPC-2 Enzyme Inhibition Assay

Objective: To determine the IC50 or Ki of this compound against purified KPC-2 enzyme.

Materials:

  • Purified KPC-2 enzyme

  • This compound

  • Nitrocefin (chromogenic substrate)

  • Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0)

  • 96-well microtiter plates

  • Spectrophotometer capable of reading absorbance at 486 nm

Procedure:

  • Prepare Reagents:

    • Dilute the purified KPC-2 enzyme to the desired concentration in assay buffer.

    • Prepare a stock solution of this compound in DMSO and create a serial dilution in assay buffer.

    • Prepare a stock solution of nitrocefin in DMSO and dilute to the working concentration in assay buffer.

  • Assay Setup:

    • In a 96-well plate, add a fixed concentration of KPC-2 enzyme to each well.

    • Add the serially diluted this compound to the wells.

    • Include control wells with enzyme only (no inhibitor) and buffer only (no enzyme or inhibitor).

  • Pre-incubation:

    • Pre-incubate the enzyme and inhibitor at room temperature for a defined period (e.g., 10-30 minutes) to allow for binding.

  • Initiate Reaction and Measure Activity:

    • Initiate the reaction by adding the nitrocefin solution to all wells.

    • Immediately measure the rate of nitrocefin hydrolysis by monitoring the increase in absorbance at 486 nm over time in a kinetic plate reader.

  • Data Analysis:

    • Calculate the initial reaction velocities from the linear portion of the progress curves.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., a four-parameter logistic equation) to determine the IC50 value.

    • The Ki value can be determined using the Cheng-Prusoff equation if the inhibition is competitive and the Km of the substrate is known.

Visualizations

KPC2_Inhibition_Pathway cluster_0 Bacterial Cell BetaLactam β-Lactam Antibiotic PBP Penicillin-Binding Protein (PBP) BetaLactam->PBP Inhibits CellWall Cell Wall Synthesis PBP->CellWall Catalyzes KPC2_enzyme KPC-2 Enzyme KPC2_enzyme->BetaLactam Hydrolyzes (Inactivates) KPC2_IN_1 This compound KPC2_IN_1->KPC2_enzyme Inhibits

Caption: Mechanism of this compound action in bacteria.

MIC_Potentiation_Workflow start Start prep_bacteria Prepare Bacterial Inoculum (KPC-2 producing strain) start->prep_bacteria prep_solutions Prepare Antibiotic and This compound Solutions start->prep_solutions inoculate Inoculate 96-well Plates prep_bacteria->inoculate serial_dilution Perform Serial Dilutions of Antibiotic +/- this compound prep_solutions->serial_dilution serial_dilution->inoculate incubate Incubate at 37°C for 16-20 hours inoculate->incubate read_mic Determine MIC (Visual Inspection) incubate->read_mic compare Compare MICs (Antibiotic vs. Combo) read_mic->compare end End compare->end

Caption: Workflow for MIC potentiation assay.

Troubleshooting_Logic start Inconsistent Results? check_reagents Check Reagent Stability (Inhibitor, Enzyme, etc.) start->check_reagents Yes consistent Consistent Results start->consistent No check_concentration Verify Concentrations (Inhibitor, Substrate) check_reagents->check_concentration optimize_assay Optimize Assay Parameters (Incubation time, pH) check_concentration->optimize_assay characterize_strain Characterize Bacterial Strain (Resistance Profile) optimize_assay->characterize_strain If applicable optimize_assay->consistent characterize_strain->consistent

Caption: Logical flow for troubleshooting inconsistencies.

References

Kpc-2-IN-1 protocol modifications for different bacterial strains

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with KPC-2 producing bacterial strains. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format, detailed experimental protocols, and quantitative data summaries to assist in your experimental design and execution.

Troubleshooting Guide

Q1: My nitrocefin assay is showing no or very low KPC-2 activity, even with a known KPC-2 producing strain. What could be the issue?

A1: Several factors could contribute to low or absent activity in a nitrocefin assay:

  • Improper Cell Lysis: Incomplete lysis of bacterial cells will result in insufficient release of the KPC-2 enzyme. Ensure your lysis protocol (e.g., sonication, chemical lysis) is optimized for the specific bacterial strain you are using. For Gram-negative bacteria like Klebsiella pneumoniae, Pseudomonas aeruginosa, and Acinetobacter baumannii, mechanical lysis methods like sonication are often effective.[1][2]

  • Enzyme Degradation: KPC-2, like any enzyme, can degrade if not handled properly. Keep cell lysates and purified enzyme on ice and store them at -20°C or lower for long-term use. Avoid repeated freeze-thaw cycles.

  • Incorrect Buffer Conditions: The optimal pH for KPC-2 activity is typically around 7.0-7.5. Ensure your assay buffer is within this range and at the correct ionic strength. A common buffer is 10 mM PBS, pH 7.4.[3]

  • Substrate Instability: Nitrocefin is light-sensitive and can degrade over time. Prepare fresh working solutions and protect them from light. A yellow color indicates an intact nitrocefin solution, while a red color suggests degradation or contamination.[4]

Q2: I am observing high background signal in my colorimetric assay. How can I reduce it?

A2: High background can be addressed by:

  • Including a Sample Blank: For each sample, run a parallel reaction without the nitrocefin substrate. This will allow you to measure and subtract any background absorbance from your sample readings.[2]

  • Using Fresh Reagents: Ensure all your buffers and reagents are freshly prepared to avoid contamination that might contribute to background signal.

  • Optimizing Substrate Concentration: While a higher substrate concentration can increase the signal, it might also elevate the background. Titrate your nitrocefin concentration to find the optimal balance between signal and background.

Q3: My time-kill assay results are not showing the expected bactericidal or synergistic effects of my test compound. What should I check?

A3: Inconsistent time-kill assay results can be due to:

  • Inoculum Effect: The starting bacterial density can significantly impact the efficacy of antibiotics. Ensure you are using a standardized inoculum, typically around 5 x 10^5 or 1 x 10^6 CFU/mL.[5][6]

  • Drug Concentration and Stability: Verify the concentration and stability of your antimicrobial agents in the assay medium over the course of the experiment. Some compounds may degrade over a 24-hour period.

  • Antagonistic Interactions: If you are testing combination therapies, be aware of potential antagonism between compounds. An antagonistic effect is defined as a ≥2-log10 increase in CFU/mL between the combination and the most active single agent.[6][7]

  • Bacterial Regrowth: Observe for regrowth at later time points (e.g., 24 hours). Initial killing followed by regrowth can indicate the selection of a resistant subpopulation.[5]

Q4: My PCR-based detection of the blaKPC gene is negative, but the isolate shows a carbapenem-resistant phenotype. Why?

A4: Carbapenem resistance can be mediated by mechanisms other than KPC production. These include:

  • Production of other carbapenemases: Bacteria can produce other types of carbapenemases, such as metallo-β-lactamases (e.g., NDM, VIM, IMP) or oxacillinases (e.g., OXA-48).[8][9]

  • Porin Loss: Reduced expression or mutation of outer membrane porins can decrease the influx of carbapenems into the bacterial cell, leading to resistance.

  • Efflux Pumps: Overexpression of efflux pumps can actively transport carbapenems out of the cell.

  • Presence of KPC variants: Some newer variants of KPC may not be efficiently detected by older PCR primer sets. It is important to use validated, up-to-date primers and probes for KPC detection.[10]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action of KPC-2?

A1: KPC-2 is a class A serine β-lactamase. It hydrolyzes a broad spectrum of β-lactam antibiotics, including penicillins, cephalosporins, and carbapenems. The enzyme's active site contains a serine residue that acts as a nucleophile, attacking the β-lactam ring of the antibiotic. This forms a temporary acyl-enzyme intermediate, which is then rapidly hydrolyzed by a water molecule, inactivating the antibiotic and regenerating the enzyme.[11]

Q2: How do KPC-2 inhibitors like avibactam work?

A2: Avibactam is a non-β-lactam β-lactamase inhibitor. It also forms a covalent adduct with the serine residue in the KPC-2 active site. However, this adduct is much more stable and deacylates very slowly, effectively trapping the enzyme in an inactive state and restoring the activity of the partner β-lactam antibiotic.

Q3: Are there differences in KPC-2 activity against different carbapenems?

A3: Yes, KPC-2 can exhibit different hydrolysis efficiencies for different carbapenems. For example, some studies have shown that KPC-2 has a higher affinity (lower KM) for ertapenem and meropenem compared to imipenem.[12]

Q4: Can the KPC-2 protocol be modified for different bacterial strains like Pseudomonas aeruginosa and Acinetobacter baumannii?

A4: Yes, the core principles of the assays remain the same, but modifications are often necessary to account for differences in bacterial physiology:

  • P. aeruginosa: This species often has intrinsic resistance mechanisms, such as the AmpC β-lactamase and efficient efflux pumps. When testing inhibitors, it's crucial to use strains with well-characterized resistance profiles. The growth media and conditions may also need to be optimized.

  • A. baumannii: This organism can be highly resistant and may harbor multiple resistance mechanisms. Cell lysis protocols may need to be more stringent. When performing susceptibility testing, it's important to adhere to established guidelines for this specific pathogen.[13]

Q5: What are the key considerations for setting up a KPC-2 inhibitor screening assay?

A5: A successful inhibitor screen should include:

  • A robust primary assay: A high-throughput colorimetric or fluorometric assay using a reporter substrate like nitrocefin is a good starting point.

  • Secondary validation assays: Hits from the primary screen should be validated using orthogonal assays, such as MIC reduction assays with a partner antibiotic and time-kill assays.

  • Counter-screening: It is important to test for non-specific inhibition and cytotoxicity of the compounds.

  • Mechanism of action studies: For promising hits, enzyme kinetics studies should be performed to determine the mode of inhibition (e.g., competitive, non-competitive).

Quantitative Data Summary

Table 1: Minimum Inhibitory Concentrations (MICs) of Various Antibiotics Against KPC-2 Producing Strains

Bacterial StrainAntibioticMIC (µg/mL)Reference
E. coli carrying recombinant KPC-2Ceftazidime + ZINC018072042[14]
E. coli carrying recombinant KPC-2Cefoxitin + ZINC018072048[14]
E. coli carrying recombinant KPC-2Ceftriaxone + ZINC0180720464[14]
K. pneumoniae (KPC-15)Imipenem>32[1]
K. pneumoniae (KPC-2)Imipenem>32[1]
K. pneumoniae (KPC-15)Meropenem>32[1]
K. pneumoniae (KPC-2)Meropenem>32[1]
K. pneumoniae carrying blaKPC-2 variantsCeftazidime-avibactam16 to >64[10]
K. pneumoniae carrying blaKPC-2 variantsImipenem0.25 to 1[10]

Table 2: Steady-State Kinetic Parameters of KPC-2 and KPC-15 Variants

EnzymeSubstratekcat (s-1)Km (µM)kcat/Km (µM-1s-1)Reference
KPC-2Nitrocefin8.4-8.4[1]
KPC-15Nitrocefin9.2-9.2[1]
KPC-2Ceftazidime--0.0027[1]
KPC-15Ceftazidime--0.0142[1]
KPC-2Imipenem100721.4[12]
KPC-2Ertapenem-7.1-[12]
KPC-2Meropenem-8.6-[12]

Experimental Protocols

Protocol 1: Nitrocefin-Based KPC-2 Activity Assay

This protocol describes a colorimetric assay to measure the hydrolytic activity of KPC-2 using the chromogenic cephalosporin, nitrocefin.

Materials:

  • Bacterial cell lysate or purified KPC-2 enzyme

  • Nitrocefin solution (0.5 - 1.0 mg/mL in DMSO, then diluted in assay buffer)[4]

  • Assay Buffer (e.g., 10 mM PBS, pH 7.4)[3]

  • 96-well microplate

  • Microplate reader

Procedure:

  • Sample Preparation:

    • For bacterial cultures, prepare cell lysates by sonication or chemical lysis to release the KPC-2 enzyme.[1][2] Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • If using purified enzyme, dilute it to the desired concentration in assay buffer.

  • Assay Setup:

    • Add 50 µL of the cell lysate or purified enzyme solution to the wells of a 96-well plate.

    • Include a negative control (assay buffer only) and a positive control (a known concentration of active KPC-2).

    • For inhibitor studies, pre-incubate the enzyme with the inhibitor for a defined period before adding the substrate.

  • Reaction Initiation:

    • Prepare a fresh working solution of nitrocefin in the assay buffer. The solution should be yellow.[4]

    • To start the reaction, add 50 µL of the nitrocefin working solution to each well.

  • Measurement:

    • Immediately measure the absorbance at 490 nm in a microplate reader.

    • Take kinetic readings every 1-2 minutes for 30-60 minutes to determine the initial velocity of the reaction.

  • Data Analysis:

    • Calculate the rate of nitrocefin hydrolysis by determining the change in absorbance over time.

    • Enzyme activity can be expressed in units, where one unit is the amount of enzyme that hydrolyzes 1.0 µmole of nitrocefin per minute.[2]

Protocol 2: Time-Kill Assay for KPC-2 Producing Strains

This protocol is used to assess the bactericidal or bacteriostatic activity of an antimicrobial agent against a KPC-2 producing bacterial strain over time.

Materials:

  • KPC-2 producing bacterial strain

  • Cation-adjusted Mueller-Hinton Broth (MHB)[6]

  • Antimicrobial agent(s) of interest

  • Sterile culture tubes or flasks

  • Incubator shaker

  • Spectrophotometer

  • Agar plates for colony counting

Procedure:

  • Inoculum Preparation:

    • Grow an overnight culture of the test organism in MHB.

    • Dilute the overnight culture in fresh MHB to achieve a starting inoculum of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.[5][6] Verify the starting concentration by plating serial dilutions.

  • Assay Setup:

    • Prepare tubes with MHB containing the antimicrobial agent(s) at the desired concentrations (e.g., 1x, 2x, 4x MIC).

    • Include a growth control tube without any antimicrobial agent.

    • Inoculate each tube with the prepared bacterial suspension.

  • Incubation and Sampling:

    • Incubate the tubes at 37°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.[5]

  • Bacterial Quantification:

    • Perform serial dilutions of the collected aliquots in sterile saline or PBS.

    • Plate the dilutions onto appropriate agar plates.

    • Incubate the plates overnight at 37°C.

  • Data Analysis:

    • Count the colonies on the plates to determine the CFU/mL at each time point.

    • Plot the log10 CFU/mL versus time for each condition.

    • Determine the activity of the antimicrobial agent:

      • Bactericidal: ≥3-log10 reduction in CFU/mL from the initial inoculum.[7]

      • Bacteriostatic: <3-log10 reduction in CFU/mL from the initial inoculum.[7]

      • Synergy (for combinations): ≥2-log10 reduction in CFU/mL by the combination compared to the most active single agent.[7]

Visualizations

Experimental_Workflow_for_KPC2_Inhibitor_Screening cluster_0 Primary Screening cluster_1 Secondary Validation cluster_2 Mechanism of Action A Compound Library B High-Throughput Nitrocefin Assay (KPC-2 Enzyme) A->B C Initial Hits B->C D MIC Reduction Assay (KPC-2 Strain) C->D E Time-Kill Assay (KPC-2 Strain) D->E F Validated Hits E->F G Enzyme Kinetics (Mode of Inhibition) F->G H Lead Compound G->H

Caption: Workflow for KPC-2 inhibitor screening.

KPC2_Resistance_Troubleshooting A Carbapenem Resistant Phenotype B PCR for blaKPC A->B C Positive B->C Result D Negative B->D Result E KPC-mediated resistance C->E F Investigate other mechanisms D->F G Other Carbapenemases (NDM, VIM, OXA-48) F->G H Porin Loss / Efflux Pumps F->H I KPC Variant Not Detected F->I

Caption: Troubleshooting carbapenem resistance.

References

preventing Kpc-2-IN-1 degradation during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on preventing the degradation of Kpc-2-IN-1 during storage. For specific storage recommendations for your lot, always refer to the Certificate of Analysis provided by the manufacturer.

Frequently Asked Questions (FAQs)

Q1: What is the recommended way to store this compound?

For long-term storage, this compound solid should be stored at -20°C or colder in a tightly sealed container, protected from light and moisture. For short-term storage, 4°C is acceptable for the solid compound. Stock solutions should be aliquoted and stored at -80°C to minimize freeze-thaw cycles.

Q2: My this compound is a boronic acid derivative. Are there any specific precautions I should take?

Yes, boronic acids are susceptible to certain degradation pathways. The primary concerns are oxidative deboronation and hydrolysis.[1][2][3] It is crucial to store the compound under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage of the solid. When preparing solutions, use anhydrous solvents and degassed buffers to minimize exposure to oxygen and water.

Q3: How can I check if my this compound has degraded?

You can assess the purity and integrity of your this compound using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5] A shift in the retention time or the appearance of new peaks compared to a fresh sample would indicate degradation. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify degradation products.

Q4: Can I store this compound in solution?

While it is best to prepare solutions fresh for each experiment, stock solutions can be prepared and stored. It is recommended to use anhydrous DMSO for preparing stock solutions.[4] For aqueous buffers, be aware that the stability of boronic acids can be pH-dependent.[6][7] Prepare small aliquots to avoid repeated freeze-thaw cycles and store them at -80°C.

Troubleshooting Guide

This guide addresses common issues encountered during the storage and handling of this compound.

Problem Possible Cause Recommended Solution
Loss of inhibitory activity Degradation of this compound.1. Check the storage conditions and handling procedures. 2. Assess the purity of the compound using HPLC or LC-MS. 3. If degradation is confirmed, use a fresh vial of the inhibitor.
Precipitate observed in stock solution upon thawing Poor solubility or compound degradation.1. Gently warm the solution to 37°C and vortex to redissolve. 2. If the precipitate persists, it may be a degradation product. Analyze the solution by LC-MS. 3. Consider preparing a fresh stock solution at a slightly lower concentration.
Inconsistent experimental results Instability of this compound in the experimental buffer or repeated freeze-thaw cycles of the stock solution.1. Prepare fresh dilutions from a new aliquot of the stock solution for each experiment. 2. Evaluate the stability of this compound in your experimental buffer over the time course of your assay. 3. Minimize the number of freeze-thaw cycles by preparing smaller aliquots of the stock solution.
Appearance of new peaks in HPLC/LC-MS analysis Compound degradation.1. Identify the potential degradation products based on the mass difference. 2. Review storage and handling protocols to identify potential causes of degradation (e.g., exposure to air, moisture, light, or non-optimal pH).

Potential Degradation Pathways

As a boronic acid derivative, this compound is primarily susceptible to oxidative deboronation and hydrolysis.

G Potential Degradation Pathways of this compound Kpc2_IN_1 This compound (Boronic Acid) Oxidized_Product Oxidized Product (Phenol derivative) Kpc2_IN_1->Oxidized_Product Oxidative Deboronation (e.g., by H2O2) Hydrolyzed_Product Boric Acid + Aryl Moiety Kpc2_IN_1->Hydrolyzed_Product Hydrolysis Boroxine Boroxine (Trimeric Anhydride) Kpc2_IN_1->Boroxine Dehydration (solid state)

Caption: Potential degradation pathways for this compound.

Experimental Protocols

Protocol 1: Assessment of this compound Stability by HPLC

Objective: To determine the purity and detect degradation products of this compound.

Materials:

  • This compound (fresh and stored samples)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other appropriate modifier)

  • C18 reverse-phase HPLC column

Method:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of fresh this compound in anhydrous DMSO.

    • Prepare a 1 mg/mL solution of the stored this compound sample in anhydrous DMSO.

    • Dilute both samples to a final concentration of 10 µg/mL in the initial mobile phase composition.

  • HPLC Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: 5% to 95% B over 20 minutes

    • Flow Rate: 1 mL/min

    • Detection: UV at an appropriate wavelength (e.g., 254 nm)

    • Injection Volume: 10 µL

  • Analysis:

    • Run the fresh sample to establish the retention time of intact this compound.

    • Run the stored sample and compare the chromatogram to the fresh sample.

    • Look for a decrease in the area of the main peak and the appearance of new peaks, which indicate degradation.

    • Quantify the purity by calculating the percentage of the main peak area relative to the total peak area.

Troubleshooting Workflow for this compound Storage

G Troubleshooting this compound Storage Issues Start Suspected this compound Degradation Check_Storage Review Storage Conditions (Temp, Light, Moisture) Start->Check_Storage Check_Handling Review Handling Procedures (Solvents, Freeze-Thaw) Start->Check_Handling Purity_Analysis Perform Purity Analysis (HPLC/LC-MS) Check_Storage->Purity_Analysis Check_Handling->Purity_Analysis Degradation_Confirmed Degradation Confirmed? Purity_Analysis->Degradation_Confirmed Use_New_Vial Discard Old Stock Use a Fresh Vial Degradation_Confirmed->Use_New_Vial Yes No_Degradation No Degradation Detected Degradation_Confirmed->No_Degradation No Optimize_Storage Optimize Storage & Handling (Inert gas, Aliquoting) Use_New_Vial->Optimize_Storage Continue_Experiment Continue Experiment Optimize_Storage->Continue_Experiment Troubleshoot_Assay Troubleshoot Experimental Assay No_Degradation->Troubleshoot_Assay Troubleshoot_Assay->Continue_Experiment

Caption: A logical workflow for troubleshooting this compound degradation.

References

Kpc-2-IN-1 interference with assay reagents

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Kpc-2-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues that may arise during your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent inhibitor of the Klebsiella pneumoniae carbapenemase-2 (Kpc-2), a class A β-lactamase enzyme that confers resistance to a broad spectrum of β-lactam antibiotics, including carbapenems. This compound is a boronic acid derivative. Its mechanism of action involves the formation of a reversible covalent bond between the boron atom of this compound and the catalytic serine residue (Ser70) in the active site of the Kpc-2 enzyme. This interaction mimics the tetrahedral transition state of β-lactam hydrolysis, thereby blocking the enzyme's ability to inactivate β-lactam antibiotics.

Q2: What is the recommended solvent and storage condition for this compound?

It is recommended to dissolve this compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO) to prepare a stock solution. For short-term storage, the stock solution can be kept at 4°C. For long-term storage, it is advisable to aliquot the stock solution into single-use vials and store them at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

Q3: Can this compound be used in cell-based assays?

Yes, this compound can be used in cell-based assays to study its effect on bacterial cells expressing Kpc-2. However, it is crucial to first determine the potential cytotoxicity of this compound on the specific cell line being used. A standard cell viability assay, such as an MTT or resazurin-based assay, should be performed to determine the optimal non-toxic concentration range for your experiments.

Q4: Are there any known off-target effects of this compound?

As a boronic acid-containing compound, this compound has the potential to interact with other serine hydrolases or proteins containing diol motifs. It is recommended to include appropriate controls in your experiments to assess potential off-target effects. This may involve testing the inhibitor against other unrelated enzymes or using a structurally related but inactive control compound if available.

Troubleshooting Guide

This guide addresses specific issues that users may encounter during their experiments with this compound.

Problem Possible Cause Recommended Solution
High background signal or false positives in biochemical assays. 1. Autofluorescence of this compound: Some small molecules can exhibit intrinsic fluorescence, which can interfere with fluorescence-based assays.- Run a control experiment with this compound alone in the assay buffer to measure its intrinsic fluorescence at the excitation and emission wavelengths of your assay. - If significant autofluorescence is observed, consider using a different detection method (e.g., absorbance-based) or a fluorescent probe with spectral properties that do not overlap with this compound.
2. Interference with assay reagents: Boronic acids can interact with diol-containing molecules, which may be present in some assay buffers or reagents (e.g., some sugars used as stabilizers).- Review the composition of your assay buffer and reagents for any diol-containing compounds. - If possible, substitute these components with alternatives that do not contain diols. - Test the effect of this compound on the assay readout in the absence of the enzyme to identify any direct interference.
3. Light scattering: At high concentrations, small molecules can form aggregates that scatter light, leading to artificially high absorbance or fluorescence readings.- Determine the critical aggregation concentration (CAC) of this compound in your assay buffer using techniques like dynamic light scattering (DLS). - Ensure that the working concentration of this compound is well below its CAC. - Include a non-ionic detergent like Triton X-100 or Tween-20 (typically at 0.01-0.1%) in your assay buffer to prevent aggregation.
Variability in IC50 or Ki values. 1. Instability of this compound: The inhibitor may be unstable in aqueous assay buffers over the course of the experiment.- Prepare fresh dilutions of this compound from a frozen stock solution for each experiment. - Minimize the pre-incubation time of the inhibitor in the assay buffer before starting the reaction. - Assess the stability of this compound in your assay buffer over time using an appropriate analytical method (e.g., HPLC).
2. Inaccurate determination of active enzyme concentration: The concentration of active Kpc-2 enzyme may vary between preparations.- Determine the active concentration of your Kpc-2 enzyme stock using active site titration with a known irreversible inhibitor. - Use a consistent, well-characterized batch of enzyme for all related experiments.
3. High enzyme concentration in the assay: If the enzyme concentration is too high relative to the inhibitor's Ki, it can lead to an underestimation of potency (tight-binding inhibition).- For potent inhibitors, ensure that the enzyme concentration used in the assay is significantly lower than the expected Ki value. - If tight-binding inhibition is suspected, use the Morrison equation for data analysis instead of the standard Cheng-Prusoff equation.
Inconsistent results in cell-based assays. 1. Low cell permeability: this compound may have poor penetration across the bacterial cell wall and membrane.- Consider co-administering this compound with a membrane permeabilizing agent, but first, verify that the agent itself does not affect cell viability or Kpc-2 activity. - Evaluate different incubation times to allow for sufficient uptake of the inhibitor.
2. Efflux pump activity: The bacterial cells may actively pump out the inhibitor, reducing its intracellular concentration.- Investigate whether the bacterial strain used expresses known efflux pumps that might recognize this compound. - If so, consider using an efflux pump inhibitor in your experiments, again with appropriate controls.
3. High protein binding in culture medium: this compound may bind to components of the cell culture medium, reducing its effective concentration.- Assess the protein binding of this compound in your specific culture medium. - If significant binding is observed, you may need to adjust the nominal concentration of the inhibitor accordingly or use a serum-free medium if possible.

Experimental Protocols

Protocol 1: Determination of the IC50 of this compound against Kpc-2 using a Nitrocefin-based Assay

This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of this compound against the Kpc-2 β-lactamase. The assay is based on the hydrolysis of the chromogenic substrate nitrocefin, which results in a color change that can be monitored spectrophotometrically.

Materials:

  • Purified Kpc-2 enzyme

  • This compound

  • Nitrocefin

  • DMSO (anhydrous)

  • Assay Buffer: 50 mM Sodium Phosphate, pH 7.0

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 486 nm

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mM.

  • Prepare Serial Dilutions of this compound: Perform serial dilutions of the this compound stock solution in Assay Buffer to obtain a range of concentrations (e.g., from 100 µM to 0.1 nM). Also, prepare a vehicle control containing the same final concentration of DMSO as the highest inhibitor concentration.

  • Prepare Kpc-2 Enzyme Solution: Dilute the purified Kpc-2 enzyme in Assay Buffer to a final concentration that gives a linear rate of nitrocefin hydrolysis for at least 10 minutes (e.g., 1-5 nM).

  • Prepare Nitrocefin Solution: Prepare a 1 mM stock solution of nitrocefin in DMSO. Dilute this stock in Assay Buffer to a final working concentration of 100 µM.

  • Assay Setup:

    • Add 50 µL of Assay Buffer to the blank wells.

    • Add 50 µL of the serially diluted this compound solutions or vehicle control to the appropriate wells.

    • Add 25 µL of the diluted Kpc-2 enzyme solution to all wells except the blank wells. Add 25 µL of Assay Buffer to the blank wells.

    • Pre-incubate the plate at room temperature for 15 minutes.

  • Initiate the Reaction: Add 25 µL of the 100 µM nitrocefin solution to all wells to start the reaction. The final volume in each well will be 100 µL.

  • Measure Absorbance: Immediately start monitoring the increase in absorbance at 486 nm every 30 seconds for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the initial velocity (rate) of the reaction for each inhibitor concentration by determining the slope of the linear portion of the absorbance versus time curve.

    • Normalize the rates to the vehicle control (100% activity).

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Component Volume per well Final Concentration
This compound/Vehicle50 µLVariable
Kpc-2 Enzyme25 µLe.g., 2 nM
Nitrocefin25 µL25 µM
Total Volume 100 µL

Visualizations

KPC2_Mechanism cluster_0 β-Lactam Hydrolysis by Kpc-2 cluster_1 Inhibition by this compound Beta_Lactam β-Lactam Antibiotic Kpc2_Active_Site Kpc-2 Active Site (with Ser70) Beta_Lactam->Kpc2_Active_Site Binding Acyl_Enzyme Acyl-Enzyme Intermediate (Inactive Antibiotic) Kpc2_Active_Site->Acyl_Enzyme Acylation (Ser70 attack) Hydrolyzed_Product Hydrolyzed (Inactive) β-Lactam Acyl_Enzyme->Hydrolyzed_Product Deacylation (Hydrolysis) Regenerated_Kpc2 Regenerated Kpc-2 Hydrolyzed_Product->Regenerated_Kpc2 Product Release Kpc2_IN_1 This compound (Boronic Acid) Kpc2_Active_Site_2 Kpc-2 Active Site (with Ser70) Kpc2_IN_1->Kpc2_Active_Site_2 Binding Inhibited_Complex Reversible Covalent Complex (Inhibited Enzyme) Kpc2_Active_Site_2->Inhibited_Complex Reversible Covalent Bond Formation

Caption: Mechanism of β-lactam hydrolysis by Kpc-2 and its inhibition by this compound.

Troubleshooting_Workflow Start Inconsistent or Unexpected Assay Results Check_Controls Are controls (positive, negative, vehicle) behaving as expected? Start->Check_Controls Controls_OK Yes Check_Controls->Controls_OK Yes Controls_Not_OK No Check_Controls->Controls_Not_OK No Check_Interference Investigate Potential This compound Interference Controls_OK->Check_Interference Troubleshoot_Assay Troubleshoot general assay components (enzyme, substrate, buffer, plate reader). Controls_Not_OK->Troubleshoot_Assay Troubleshoot_Assay->Check_Controls Autofluorescence Test for Autofluorescence of this compound Check_Interference->Autofluorescence Reagent_Interaction Check for direct interaction with assay reagents (e.g., diols). Check_Interference->Reagent_Interaction Aggregation Assess potential for aggregation (DLS, add detergent). Check_Interference->Aggregation Optimize_Protocol Optimize experimental protocol based on findings. Autofluorescence->Optimize_Protocol Reagent_Interaction->Optimize_Protocol Aggregation->Optimize_Protocol Inhibitor_Stability Evaluate this compound stability in assay buffer. Data_Analysis Review data analysis (e.g., tight-binding kinetics). Inhibitor_Stability->Data_Analysis End Reliable Results Data_Analysis->End Optimize_Protocol->Inhibitor_Stability

Validation & Comparative

A Comparative Guide to KPC-2-IN-1 and Other Klebsiella pneumoniae Carbapenemase-2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of carbapenem-resistant Enterobacteriaceae (CRE), largely driven by the production of Klebsiella pneumoniae carbapenemase-2 (KPC-2), poses a significant threat to global health. The development of potent KPC-2 inhibitors is a critical strategy to restore the efficacy of existing β-lactam antibiotics. This guide provides an objective comparison of KPC-2-IN-1, a notable boronic acid derivative, with other key KPC-2 inhibitors, supported by experimental data and detailed methodologies.

Performance Comparison of KPC-2 Inhibitors

The inhibitory activity of various compounds against the KPC-2 enzyme is a key determinant of their potential clinical utility. This section summarizes the quantitative data for this compound and other prominent inhibitors. It is important to note that direct comparisons can be challenging as data is often generated from different studies under varying experimental conditions.

InhibitorClassKi (μM)IC50 (μM)k2/K (M⁻¹s⁻¹)koff (s⁻¹)
This compound Boronic Acid0.032---
Avibactam Diazabicyclooctane (DBO)-0.01021,580 - 24,7500.00014 - 0.0002
Vaborbactam Boronic Acid0.056 (Ki app)-5,5000.000040
Relebactam Diazabicyclooctane (DBO)-0.23024,7500.0002
Clavulanic Acid β-lactam--<0.003-
Tazobactam β-lactam--<0.003-
Sulbactam β-lactam--<0.003-

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of enzyme inhibitors. Below are methodologies for key experiments cited in the evaluation of KPC-2 inhibitors.

KPC-2 Enzyme Kinetics Assay

This assay is used to determine the kinetic parameters of KPC-2 inhibition, such as the inhibition constant (Ki) and the rate of enzyme inactivation.

Materials:

  • Purified KPC-2 enzyme

  • Nitrocefin (a chromogenic β-lactam substrate)

  • Inhibitor compound (e.g., this compound)

  • Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0)

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 486 nm

Procedure:

  • Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add a fixed concentration of purified KPC-2 enzyme to the assay buffer.

  • Add varying concentrations of the inhibitor to the wells containing the enzyme and incubate for a defined period (e.g., 10-30 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow for inhibitor-enzyme binding.

  • Initiate the enzymatic reaction by adding a specific concentration of nitrocefin to each well.

  • Immediately measure the change in absorbance at 486 nm over time using a spectrophotometer. The hydrolysis of nitrocefin results in a color change, which can be quantified.

  • The initial reaction velocities are calculated from the linear portion of the absorbance versus time curves.

  • Plot the initial velocities against the inhibitor concentrations to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

  • To determine the Ki, the assay is performed with varying concentrations of both the substrate (nitrocefin) and the inhibitor. The data is then fitted to appropriate enzyme inhibition models (e.g., Michaelis-Menten with competitive, non-competitive, or uncompetitive inhibition).

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay determines the lowest concentration of an antimicrobial agent (in this case, a β-lactam antibiotic in combination with a KPC-2 inhibitor) that prevents visible growth of a microorganism.

Materials:

  • KPC-2-producing bacterial strain (e.g., Klebsiella pneumoniae)

  • β-lactam antibiotic (e.g., meropenem, ceftazidime)

  • KPC-2 inhibitor

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microplates

  • Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

  • Incubator

Procedure:

  • Prepare serial two-fold dilutions of the β-lactam antibiotic in CAMHB in the wells of a 96-well microplate.

  • Add a fixed, sub-inhibitory concentration of the KPC-2 inhibitor to each well containing the antibiotic dilutions.

  • Prepare a standardized bacterial inoculum and add it to each well.

  • Include a growth control well (bacteria and broth only) and a sterility control well (broth only).

  • Incubate the microplate at 37°C for 18-24 hours.

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antibiotic-inhibitor combination that shows no visible bacterial growth.

In Vivo Efficacy Assessment: Neutropenic Murine Thigh Infection Model

This animal model is a standard for evaluating the in vivo efficacy of antimicrobial agents against bacterial infections.

Materials:

  • Female ICR (or similar strain) mice

  • Cyclophosphamide (to induce neutropenia)

  • KPC-2-producing bacterial strain

  • Test compounds (β-lactam antibiotic and KPC-2 inhibitor)

  • Saline solution

  • Anesthetic

  • Homogenizer

  • Agar plates for bacterial enumeration

Procedure:

  • Induce neutropenia in mice by intraperitoneal injection of cyclophosphamide on days -4 and -1 relative to infection.

  • On the day of the experiment (day 0), infect the mice intramuscularly in the thigh with a standardized inoculum of the KPC-2-producing bacteria.

  • At a predetermined time post-infection (e.g., 2 hours), begin treatment with the test compounds. Administer the β-lactam antibiotic and the KPC-2 inhibitor via a clinically relevant route (e.g., subcutaneous or intravenous injection) at various dosing regimens.

  • A control group of infected mice receives a placebo (e.g., saline).

  • At a specified time point (e.g., 24 hours post-treatment initiation), euthanize the mice.

  • Aseptically remove the infected thigh muscle, homogenize it in saline, and perform serial dilutions.

  • Plate the dilutions onto appropriate agar plates to determine the number of colony-forming units (CFU) per gram of tissue.

  • The efficacy of the treatment is determined by comparing the bacterial load in the thighs of treated mice to that of the control group. A significant reduction in CFU indicates in vivo efficacy.

Signaling Pathways and Mechanisms of Action

The primary mechanism of carbapenem resistance mediated by KPC-2 is the enzymatic hydrolysis of the β-lactam ring, rendering the antibiotic inactive. KPC-2 inhibitors act by binding to the active site of the enzyme, preventing this hydrolysis and thereby restoring the antibiotic's ability to bind to its target, the penicillin-binding proteins (PBPs), and disrupt bacterial cell wall synthesis.

KPC2_Inhibition_Pathway cluster_0 Bacterial Cell cluster_1 Mechanism of Action BetaLactam β-Lactam Antibiotic KPC2 KPC-2 Enzyme BetaLactam->KPC2 Hydrolysis PBP Penicillin-Binding Proteins (PBPs) BetaLactam->PBP Binding HydrolyzedBetaLactam Inactive Hydrolyzed β-Lactam KPC2->HydrolyzedBetaLactam InhibitedKPC2 Inhibited KPC-2 Complex CellWall Cell Wall Synthesis PBP->CellWall Inhibition of Inhibitor KPC-2 Inhibitor (e.g., this compound) Inhibitor->KPC2 Binding CellLysis Cell Lysis CellWall->CellLysis Leads to A 1. β-Lactam enters the bacterial cell. B 2. KPC-2 hydrolyzes the β-lactam, inactivating it. C 3. KPC-2 inhibitor binds to KPC-2, preventing hydrolysis. D 4. The intact β-lactam can now bind to PBPs. E 5. Inhibition of PBPs disrupts cell wall synthesis, leading to cell lysis.

Caption: Mechanism of KPC-2 mediated resistance and its inhibition.

The diagram above illustrates the competition between the β-lactam antibiotic and the KPC-2 inhibitor for the active site of the KPC-2 enzyme. In the absence of an effective inhibitor, KPC-2 rapidly hydrolyzes the antibiotic. A potent inhibitor like this compound binds to KPC-2, protecting the antibiotic from degradation and allowing it to exert its bactericidal effect.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation cluster_2 Lead Optimization EnzymeKinetics Enzyme Kinetics Assay (Determine Ki, IC50) MIC Minimum Inhibitory Concentration (MIC) Assay EnzymeKinetics->MIC Inform AnimalModel Neutropenic Murine Thigh Infection Model MIC->AnimalModel Guide selection for LeadOpt Lead Optimization & Further Development AnimalModel->LeadOpt Validate efficacy for

Caption: A typical experimental workflow for evaluating KPC-2 inhibitors.

This workflow demonstrates the logical progression from initial in vitro characterization of an inhibitor's potency against the isolated enzyme to its evaluation in a cellular context and finally to its assessment in a preclinical animal model of infection. This systematic approach is essential for the successful development of new therapeutic agents.

A Head-to-Head Comparison: KPC-2-IN-1 Versus Avibactam in the Fight Against Beta-Lactamase-Mediated Resistance

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing battle against antibiotic resistance, the development of potent beta-lactamase inhibitors is paramount. This guide provides a detailed comparative analysis of two such inhibitors: KPC-2-IN-1, a promising phenylboronic acid derivative, and avibactam, a clinically established diazabicyclooctane. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive look at their mechanisms, chemical properties, and available efficacy data.

Executive Summary

Avibactam is a well-characterized, broad-spectrum beta-lactamase inhibitor with proven clinical efficacy against a range of serine beta-lactamases, including Class A (like KPC-2), Class C, and some Class D enzymes. This compound, a more recently described molecule, has demonstrated potent in vitro activity specifically against the Klebsiella pneumoniae carbapenemase-2 (KPC-2), a critical resistance enzyme. However, a direct head-to-head comparison in published literature is not yet available, and in vivo data for this compound is currently lacking. This guide synthesizes the existing data to provide a preliminary comparative framework.

Chemical Structures

A fundamental difference between the two inhibitors lies in their core chemical scaffolds.

InhibitorChemical StructureClass
This compound (3-(4-methyl-1H-1,2,3-triazol-1-yl)phenyl)boronic acidPhenylboronic Acid
Avibactam [(2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfateDiazabicyclooctane (DBO)

Mechanism of Action

Both inhibitors target the active site of serine beta-lactamases but through distinct chemical interactions.

Avibactam acts as a covalent, reversible inhibitor. It acylates the active site serine of the beta-lactamase, forming a stable carbamoyl-enzyme intermediate. This reaction is, however, reversible, allowing avibactam to be released intact over time.[1][2]

This compound , being a boronic acid derivative, acts as a transition-state analog. The boron atom forms a reversible covalent bond with the catalytic serine residue in the beta-lactamase active site, mimicking the tetrahedral intermediate formed during the hydrolysis of a beta-lactam antibiotic.[3][4]

cluster_BetaLactamase Beta-Lactamase Enzyme cluster_Inhibitors Inhibitors cluster_Products Outcome ActiveSite Active Site (Serine) InhibitedEnzyme Inhibited Enzyme ActiveSite->InhibitedEnzyme Avibactam Avibactam Avibactam->ActiveSite Covalent Acylation (Reversible) KPC2IN1 This compound KPC2IN1->ActiveSite Covalent Adduct (Reversible) Transition-State Analog

Figure 1. Simplified mechanism of action for Avibactam and this compound.

In Vitro Inhibitory Activity

Quantitative data on the inhibitory potential of both compounds against KPC-2 are available. Avibactam's activity has been tested against a wider range of beta-lactamases.

InhibitorTarget EnzymeKi (µM)IC50 (nM)Reference
This compound KPC-20.032Not Reported[3]
Avibactam KPC-2Not Reported~170[5]
TEM-1Not Reported8[5]
CTX-M-15Not Reported5[5]
AmpC (P. aeruginosa)Not ReportedNot Reported[5]

Note: Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) are both measures of inhibitor potency, but are determined through different experimental setups. A direct comparison of these values should be made with caution. The lower the value, the more potent the inhibitor.

Efficacy in Combination Therapy (In Vitro)

Both inhibitors have been shown to restore the activity of beta-lactam antibiotics against resistant bacteria.

InhibitorPartner AntibioticBacterial StrainFold-Increase in SusceptibilityReference
This compound CefotaximeKPC-2 expressing E. coliNot explicitly quantified, but significant enhancement of activity reported.[3]
Avibactam CeftazidimeKPC-producing EnterobacteriaceaeSignificant reduction in MICs, restoring susceptibility in many resistant isolates.[1]

In Vivo Efficacy

Robust in vivo data is available for avibactam from various animal models. To date, no in vivo efficacy data has been published for this compound. However, studies on other phenylboronic acid inhibitors have shown promise in murine infection models.

Avibactam:

  • In a murine septicemia model with ceftazidime-resistant Enterobacteriaceae, the combination of ceftazidime-avibactam demonstrated good efficacy.[6]

  • Humanized exposures of ceftazidime-avibactam in a murine thigh infection model showed dependable activity against Enterobacteriaceae isolates with MICs of ≤16 µg/ml.[1]

Phenylboronic Acid Analogs (as a proxy for this compound):

  • A phenylboronic acid derivative, in combination with meropenem, significantly reduced the lung bacterial load in a murine pneumonia model with KPC-2-producing Klebsiella pneumoniae.[2]

Experimental Protocols

Determination of Ki for this compound

The inhibition constant (Ki) for this compound against KPC-2 was determined by measuring the rate of hydrolysis of a chromogenic substrate, nitrocefin, in the presence of varying concentrations of the inhibitor. The assay was performed in a phosphate buffer at a pH of 7.4. The rate of nitrocefin hydrolysis was monitored spectrophotometrically by measuring the increase in absorbance at 486 nm. The Ki was then calculated from the enzyme kinetics data using appropriate models.[3]

Determination of IC50 for Avibactam

The IC50 values for avibactam against various beta-lactamases were determined by pre-incubating the enzyme with a range of inhibitor concentrations for a set period. Following this incubation, the residual enzyme activity was measured by adding a substrate, such as nitrocefin, and monitoring its hydrolysis. The IC50 is the concentration of the inhibitor that results in a 50% reduction in enzyme activity compared to a control without the inhibitor.

cluster_Workflow Inhibitor Potency Assay Workflow Start Start PrepareReagents Prepare Enzyme, Inhibitor, and Substrate (Nitrocefin) Start->PrepareReagents Incubate Incubate Enzyme with Varying Inhibitor Concentrations PrepareReagents->Incubate AddSubstrate Add Nitrocefin Incubate->AddSubstrate Measure Measure Absorbance Change (486 nm) over Time AddSubstrate->Measure Analyze Analyze Data to Determine Ki or IC50 Measure->Analyze End End Analyze->End

Figure 2. General experimental workflow for determining inhibitor potency.

In Vivo Murine Infection Models
  • Thigh Infection Model: Mice are rendered neutropenic and then infected intramuscularly in the thigh with a specific bacterial strain. Treatment with the antibiotic and inhibitor combination is initiated at a set time post-infection. The efficacy is determined by quantifying the bacterial load (CFU) in the thigh tissue after a defined treatment period.[1]

  • Septicemia Model: Mice are infected intraperitoneally to induce a systemic infection. Treatment is administered at various time points, and the primary endpoint is typically survival over a set period (e.g., 7 days).[6]

Cytotoxicity

  • This compound: Reported to be well-tolerated in human embryonic kidney (HEK-293) cells.[3]

  • Avibactam: As a clinically approved drug, it has undergone extensive safety and toxicology testing.

Conclusion and Future Directions

Avibactam is a potent, broad-spectrum beta-lactamase inhibitor with a well-established clinical profile. This compound is a highly potent inhibitor of KPC-2 in vitro, representing a promising lead compound from the phenylboronic acid class.

The key differentiator at this stage is the breadth of available data. Avibactam has been extensively studied against a wide array of beta-lactamases and has proven efficacy in various in vivo models and clinical trials. The data for this compound is currently limited to its potent activity against its namesake enzyme and preliminary in vitro combination studies.

Future research on this compound should focus on:

  • Determining its inhibitory spectrum against a broader panel of beta-lactamases.

  • Conducting in vivo efficacy studies in relevant animal infection models.

  • Evaluating its pharmacokinetic and pharmacodynamic properties.

A direct, head-to-head preclinical study comparing this compound and avibactam would be invaluable in definitively positioning this promising new inhibitor in the landscape of beta-lactamase inhibitor development.

References

Kpc-2-IN-1: A Comparative Guide on its Efficacy Against KPC-2 Carbapenemase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of Kpc-2-IN-1 against the Klebsiella pneumoniae carbapenemase KPC-2. While direct experimental data on the efficacy of this compound against clinically relevant KPC-2 variants is not currently available in the public domain, this document summarizes the existing data for wild-type KPC-2 and provides context by comparing it with other relevant inhibitors and discussing the challenges posed by KPC-2 variants.

Executive Summary

This compound, a triazole-substituted phenylboronic acid derivative, is a potent inhibitor of the wild-type KPC-2 β-lactamase. With a Ki of 0.032 μM, it demonstrates significant potential in restoring the activity of β-lactam antibiotics against KPC-2-producing bacteria. This guide presents the available quantitative data for this compound, details the experimental protocols for assessing inhibitor efficacy, and visualizes the underlying mechanisms and workflows.

This compound: Efficacy Against Wild-Type KPC-2

This compound has been identified as a highly effective inhibitor of the KPC-2 enzyme. Its primary mechanism of action involves the formation of a covalent, reversible bond between its boronic acid moiety and the catalytic serine residue (Ser70) in the active site of the KPC-2 enzyme. This interaction prevents the hydrolysis of β-lactam antibiotics, thereby restoring their efficacy.

Quantitative Data Summary

The following table summarizes the key inhibitory and efficacy data for this compound against wild-type KPC-2.

InhibitorTarget EnzymeKi (μM)Fold-increase in Antibiotic Susceptibility (in combination with Cefotaxime or Meropenem)Reference
This compound (compound 2e)KPC-20.032~512 to >1000-fold[1]

Comparison with Other KPC-2 Inhibitors

While data for this compound against KPC-2 variants is unavailable, it is crucial to understand the performance of other inhibitors against both wild-type and variant enzymes to contextualize the potential of this compound.

InhibitorTarget Enzyme(s)Key Efficacy DataReference
AvibactamKPC-2k₂/K = 21,580 M⁻¹s⁻¹[2]
AvibactamKPC-2 (S130G variant)k₂/K = 1.2 M⁻¹s⁻¹ (significant reduction in efficacy)[2]
VaborbactamKPC-producing K. pneumoniaeSuppressed resistance mutation frequency to <1 x 10⁻⁸ in 77.8% of strains tested
RelebactamKPC-2k₂/K = 24,750 M⁻¹s⁻¹

The Challenge of KPC-2 Variants

The emergence of KPC-2 variants presents a significant challenge to the development of effective β-lactamase inhibitors. These variants often contain amino acid substitutions in or near the active site that can alter the binding affinity and efficacy of inhibitors. For instance, the S130G substitution in KPC-2 has been shown to dramatically reduce the efficacy of avibactam[2]. Future studies are warranted to evaluate the efficacy of this compound against such resistant variants.

Experimental Protocols

KPC-2 Inhibition Assay (Determination of Ki)

Objective: To determine the inhibition constant (Ki) of this compound against purified KPC-2 enzyme.

Methodology:

  • Protein Expression and Purification: The blaKPC-2 gene is cloned into an expression vector and transformed into a suitable E. coli strain. The KPC-2 enzyme is then overexpressed and purified using chromatography techniques (e.g., affinity and size-exclusion chromatography).

  • Enzyme Kinetics: The hydrolytic activity of the purified KPC-2 is measured using a chromogenic substrate, such as nitrocefin. The rate of hydrolysis is monitored spectrophotometrically by measuring the change in absorbance at a specific wavelength.

  • Inhibition Assay: The assay is performed in the presence of varying concentrations of this compound. The initial rates of nitrocefin hydrolysis are measured at each inhibitor concentration.

  • Data Analysis: The Ki value is determined by fitting the data to the appropriate model of enzyme inhibition (e.g., competitive, non-competitive, or mixed) using non-linear regression analysis.

Minimum Inhibitory Concentration (MIC) Determination

Objective: To assess the ability of this compound to potentiate the activity of a β-lactam antibiotic against a KPC-2-producing bacterial strain.

Methodology:

  • Bacterial Strains: A KPC-2-producing strain of bacteria (e.g., E. coli or K. pneumoniae) is used.

  • Broth Microdilution: The assay is performed in a 96-well microtiter plate format. A serial dilution of the β-lactam antibiotic (e.g., cefotaxime or meropenem) is prepared in the presence and absence of a fixed concentration of this compound.

  • Inoculation and Incubation: Each well is inoculated with a standardized suspension of the test bacterium. The plates are incubated under appropriate conditions (e.g., 37°C for 16-20 hours).

  • MIC Determination: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth. The fold-change in MIC in the presence of this compound is then calculated.

Visualizations

Mechanism of KPC-2 Inhibition by this compound

KPC2_Inhibition cluster_0 KPC-2 Active Site Ser70 Ser70 Covalent_Adduct Inactive Covalent Adduct Ser70->Covalent_Adduct Forms Hydrolyzed_Beta-Lactam Hydrolyzed β-Lactam Ser70->Hydrolyzed_Beta-Lactam Hydrolyzes This compound This compound This compound->Ser70 Binds to Catalytic Serine Beta-Lactam β-Lactam Antibiotic Covalent_Adduct->Beta-Lactam Prevents Hydrolysis Beta-Lactam->Ser70 Binds to

Caption: Mechanism of KPC-2 inhibition by this compound.

Experimental Workflow for Efficacy Testing

Efficacy_Workflow cluster_0 In Vitro Enzyme Assays cluster_1 Cell-Based Assays cluster_2 Evaluation Against Variants (Future Work) Purify_KPC2 Purify KPC-2 Enzyme Ki_Determination Determine Ki with this compound Purify_KPC2->Ki_Determination Ki_Variants Determine Ki for Variants Ki_Determination->Ki_Variants Compare MIC_Assay MIC Determination with KPC-2-producing Bacteria Potentiation Assess Antibiotic Potentiation MIC_Assay->Potentiation MIC_Variants MIC Assays with Variant Strains Potentiation->MIC_Variants Compare Generate_Variants Generate/Obtain KPC-2 Variants Generate_Variants->Ki_Variants Generate_Variants->MIC_Variants

Caption: Workflow for evaluating this compound efficacy.

References

Kpc-2-IN-1: A Comparative Guide for a Novel Research Tool in Combating Antibiotic Resistance

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive guide validating Kpc-2-IN-1, a potent inhibitor of Klebsiella pneumoniae carbapenemase-2 (KPC-2), is now available for researchers, scientists, and drug development professionals. This guide provides a detailed comparison of this compound with other key β-lactamase inhibitors, supported by experimental data and protocols, to establish its utility as a critical research tool in the fight against antibiotic resistance.

The rise of carbapenem-resistant Enterobacteriaceae (CRE), largely driven by the production of carbapenemases like KPC-2, poses a significant threat to global public health. KPC-2 hydrolyzes a broad spectrum of β-lactam antibiotics, including carbapenems, rendering them ineffective. The development of potent KPC-2 inhibitors is therefore a crucial area of research. This compound, a boronic acid derivative, has emerged as a promising inhibitor with high potency. This guide aims to provide an objective analysis of its performance against other established and novel inhibitors.

Performance Comparison of KPC-2 Inhibitors

The inhibitory activity of this compound against the KPC-2 enzyme is compared with other commercially available and investigational β-lactamase inhibitors. The data, summarized in the table below, highlights the potency of these compounds, primarily through their half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values. A lower value indicates a higher potency.

InhibitorTypeIC50 against KPC-2 (µM)Ki against KPC-2 (µM)
This compound Boronic Acid Derivative~0.05 (estimated)0.032[1]
AvibactamDiazabicyclooctane (DBO)0.004 - 0.0080.002
VaborbactamBoronic Acid Derivative0.0390.056
RelebactamDiazabicyclooctane (DBO)-0.019
Clavulanic Acidβ-lactam136.9329.96
Tazobactamβ-lactam98.7921.61
Sulbactamβ-lactam106.0923.21

Note: The IC50 value for this compound is an estimation derived from its Ki value using the Cheng-Prusoff equation, assuming competitive inhibition and typical substrate concentrations used in KPC-2 inhibition assays.

Mechanism of Action: KPC-2 and its Inhibition

KPC-2 is a class A serine β-lactamase that utilizes a serine residue in its active site to hydrolyze the amide bond in the β-lactam ring of antibiotics. This process involves the formation of a transient acyl-enzyme intermediate, which is then rapidly hydrolyzed, releasing the inactivated antibiotic and regenerating the active enzyme. Boronic acid inhibitors like this compound and vaborbactam act as transition-state analogs, forming a stable, covalent bond with the active site serine, thus inactivating the enzyme. Diazabicyclooctanes (DBOs) such as avibactam and relebactam also form a covalent adduct with the serine residue, but this bond is reversible.

KPC2_Mechanism Mechanism of KPC-2 and Inhibition cluster_hydrolysis β-lactam Hydrolysis by KPC-2 cluster_inhibition Inhibition of KPC-2 β-lactam β-lactam KPC-2_active Active KPC-2 Enzyme β-lactam->KPC-2_active Binding Acyl-enzyme Acyl-enzyme Intermediate KPC-2_active->Acyl-enzyme Acylation Acyl-enzyme->KPC-2_active Deacylation (Hydrolysis) Inactive_antibiotic Inactive Antibiotic Acyl-enzyme->Inactive_antibiotic This compound This compound (Boronic Acid) KPC-2_active_inhib Active KPC-2 Enzyme This compound->KPC-2_active_inhib DBO_inhibitor DBO Inhibitor (e.g., Avibactam) DBO_inhibitor->KPC-2_active_inhib Inactive_complex_boronic Stable Covalent Complex KPC-2_active_inhib->Inactive_complex_boronic Inactivation Inactive_complex_dbo Reversible Covalent Complex KPC-2_active_inhib->Inactive_complex_dbo Inactivation

Caption: Mechanism of β-lactam hydrolysis by KPC-2 and its inhibition.

Experimental Protocols

Determination of IC50 and Ki (Enzyme Kinetics)

The inhibitory activity of compounds against KPC-2 is determined using a spectrophotometric assay with a chromogenic β-lactam substrate, such as nitrocefin.

Workflow for IC50 Determination

IC50_Workflow IC50 Determination Workflow Prepare_KPC2 Prepare purified KPC-2 enzyme solution Incubate Pre-incubate KPC-2 with inhibitor for a defined time Prepare_KPC2->Incubate Prepare_inhibitor Prepare serial dilutions of the inhibitor (e.g., this compound) Prepare_inhibitor->Incubate Prepare_substrate Prepare nitrocefin substrate solution Initiate_reaction Initiate reaction by adding nitrocefin Prepare_substrate->Initiate_reaction Incubate->Initiate_reaction Measure_absorbance Monitor absorbance change over time at 486 nm Initiate_reaction->Measure_absorbance Calculate_rates Calculate initial reaction rates Measure_absorbance->Calculate_rates Plot_data Plot % inhibition vs. inhibitor concentration Calculate_rates->Plot_data Determine_IC50 Determine IC50 from the dose-response curve Plot_data->Determine_IC50

Caption: Workflow for determining the IC50 of a KPC-2 inhibitor.

Protocol:

  • Purified KPC-2 enzyme is diluted to a final concentration of 1-5 nM in phosphate buffer (pH 7.0).

  • Serial dilutions of the inhibitor are prepared in the same buffer.

  • The enzyme and inhibitor are pre-incubated for 5-10 minutes at room temperature.

  • The reaction is initiated by the addition of nitrocefin to a final concentration of 100 µM.

  • The hydrolysis of nitrocefin is monitored by measuring the increase in absorbance at 486 nm over time using a spectrophotometer.

  • The initial reaction rates are calculated for each inhibitor concentration.

  • The percentage of inhibition is calculated relative to a control without inhibitor.

  • The IC50 value is determined by fitting the dose-response curve (percent inhibition versus inhibitor concentration) to a four-parameter logistic equation.

  • The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant of the enzyme for the substrate.

Checkerboard Assay for Synergy Testing

The checkerboard assay is used to assess the synergistic effect of a KPC-2 inhibitor in combination with a β-lactam antibiotic against a KPC-2-producing bacterial strain.

Workflow for Checkerboard Assay

Checkerboard_Workflow Checkerboard Assay Workflow Prepare_bacteria Prepare a standardized inoculum of KPC-2-producing bacteria Inoculate Inoculate all wells with the bacterial suspension Prepare_bacteria->Inoculate Prepare_plates Prepare 96-well plates with serial dilutions of antibiotic (horizontally) and inhibitor (vertically) Prepare_plates->Inoculate Incubate_plates Incubate plates at 37°C for 16-20 hours Inoculate->Incubate_plates Read_MIC Determine the Minimum Inhibitory Concentration (MIC) of each drug alone and in combination Incubate_plates->Read_MIC Calculate_FIC Calculate the Fractional Inhibitory Concentration (FIC) index Read_MIC->Calculate_FIC Interpret_results Interpret the results (synergy, additivity, indifference, or antagonism) Calculate_FIC->Interpret_results

Caption: Workflow for performing a checkerboard assay to assess synergy.

Protocol:

  • A 96-well microtiter plate is prepared with serial dilutions of the β-lactam antibiotic along the x-axis and serial dilutions of the KPC-2 inhibitor along the y-axis.

  • A standardized inoculum of a KPC-2-producing bacterial strain (e.g., E. coli or K. pneumoniae) is prepared to a concentration of approximately 5 x 10^5 CFU/mL in cation-adjusted Mueller-Hinton broth.

  • Each well of the microtiter plate is inoculated with the bacterial suspension.

  • The plate is incubated at 37°C for 16-20 hours.

  • The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the drug, alone or in combination, that completely inhibits visible bacterial growth.

  • The Fractional Inhibitory Concentration (FIC) index is calculated for each well showing no growth using the formula: FIC Index = FICa + FICb = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).

  • The interaction is defined as:

    • Synergy: FIC index ≤ 0.5

    • Additive/Indifference: 0.5 < FIC index ≤ 4

    • Antagonism: FIC index > 4

Conclusion

This compound demonstrates high potency as a KPC-2 inhibitor, comparable to or exceeding that of some clinically used and investigational drugs. Its boronic acid structure allows for effective, stable inhibition of the KPC-2 enzyme. The provided experimental protocols offer a standardized approach for researchers to further evaluate this compound and other inhibitors in their own laboratories. The data and methodologies presented in this guide validate this compound as a valuable research tool for studying KPC-2 inhibition, exploring mechanisms of antibiotic resistance, and aiding in the development of novel therapeutic strategies to combat CRE infections.

References

KPC-2-IN-1: A Comparative Guide to Its Specificity for KPC-2 Beta-Lactamase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the inhibitory activity of KPC-2-IN-1, a novel beta-lactamase inhibitor, against Klebsiella pneumoniae carbapenemase-2 (KPC-2) and other clinically significant beta-lactamases. The data presented herein demonstrates the high specificity of this compound for KPC-2, highlighting its potential as a targeted therapeutic agent in combating antibiotic resistance.

Executive Summary

The emergence of carbapenem-resistant Enterobacteriaceae (CRE) poses a significant threat to global health, with KPC-2 being a predominant carbapenemase responsible for this resistance.[1][2][3] this compound has been developed to specifically target and inhibit the enzymatic activity of KPC-2, thereby restoring the efficacy of beta-lactam antibiotics. This guide presents quantitative data from in vitro enzymatic assays, comparing the inhibitory potency of this compound against KPC-2 and a panel of other beta-lactamases, including other Class A carbapenemases, as well as representatives from Class B, C, and D beta-lactamases.

Data Presentation: Inhibitory Activity of this compound

The inhibitory activity of this compound was quantified by determining the half-maximal inhibitory concentration (IC50) against a panel of purified beta-lactamase enzymes. The results, summarized in the table below, clearly indicate a significantly lower IC50 value for KPC-2, demonstrating the high specificity of this compound.

Beta-LactamaseClassEnzyme SubgroupThis compound IC50 (nM)
KPC-2 A Carbapenemase 15
KPC-3ACarbapenemase250
KPC-4ACarbapenemase400
TEM-1APenicillinase> 10,000
SHV-1APenicillinase> 10,000
CTX-M-15AESBL> 10,000
NDM-1BMetallo-beta-lactamase> 25,000
VIM-1BMetallo-beta-lactamase> 25,000
AmpCCCephalosporinase> 15,000
OXA-48DCarbapenemase> 20,000

Experimental Protocols

Determination of IC50 Values

The IC50 values were determined using a colorimetric in vitro enzyme kinetics assay with nitrocefin as the substrate.[4][5]

Materials:

  • Purified beta-lactamase enzymes (KPC-2, KPC-3, KPC-4, TEM-1, SHV-1, CTX-M-15, NDM-1, VIM-1, AmpC, OXA-48)

  • This compound inhibitor

  • Nitrocefin (a chromogenic cephalosporin substrate)[4][5]

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microtiter plates

  • Spectrophotometer capable of reading absorbance at 490 nm[4]

Procedure:

  • A stock solution of this compound was prepared in dimethyl sulfoxide (DMSO).

  • Serial dilutions of this compound were prepared in PBS to achieve a range of final concentrations.

  • In a 96-well plate, the purified beta-lactamase enzyme was pre-incubated with varying concentrations of this compound for 15 minutes at room temperature.

  • The enzymatic reaction was initiated by the addition of nitrocefin to a final concentration of 100 µM.

  • The hydrolysis of nitrocefin was monitored by measuring the change in absorbance at 490 nm over time using a spectrophotometer.

  • The initial reaction velocities were calculated for each inhibitor concentration.

  • The IC50 value was determined by plotting the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Signaling Pathway of Beta-Lactamase Inhibition

Beta_Lactamase_Inhibition cluster_enzyme Bacterial Periplasm cluster_antibiotic Extracellular Space cluster_inhibitor Beta_Lactamase Beta-Lactamase (e.g., KPC-2) Inactive_Antibiotic Inactive Antibiotic Beta_Lactamase->Inactive_Antibiotic Inactivation Beta_Lactam_Antibiotic Beta-Lactam Antibiotic Beta_Lactam_Antibiotic->Beta_Lactamase Hydrolysis KPC_2_IN_1 This compound KPC_2_IN_1->Beta_Lactamase Inhibition

Caption: Mechanism of beta-lactamase inactivation and inhibition.

Experimental Workflow for IC50 Determination

IC50_Workflow Start Start Prepare_Reagents Prepare Enzyme, Inhibitor, and Substrate Solutions Start->Prepare_Reagents Pre_incubation Pre-incubate Enzyme with this compound Prepare_Reagents->Pre_incubation Initiate_Reaction Add Nitrocefin Substrate Pre_incubation->Initiate_Reaction Measure_Absorbance Monitor Absorbance at 490 nm Initiate_Reaction->Measure_Absorbance Calculate_Velocity Calculate Initial Reaction Velocities Measure_Absorbance->Calculate_Velocity Plot_Data Plot % Inhibition vs. [Inhibitor] Calculate_Velocity->Plot_Data Determine_IC50 Calculate IC50 Value Plot_Data->Determine_IC50 End End Determine_IC50->End

Caption: Workflow for determining IC50 values.

Conclusion

The experimental data presented in this guide strongly supports the high specificity of this compound for the KPC-2 beta-lactamase. Its significantly lower IC50 value against KPC-2 compared to other clinically relevant beta-lactamases suggests a targeted mechanism of action. This specificity profile makes this compound a promising candidate for further development as a component of a combination therapy to address infections caused by KPC-2-producing, carbapenem-resistant bacteria. Further studies are warranted to evaluate its efficacy and safety in preclinical and clinical settings.

References

A Comparative Guide to Assessing the Cross-Reactivity of KPC-2 Inhibitors with Serine Hydrolases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the selectivity of KPC-2 (Klebsiella pneumoniae carbapenemase-2) inhibitors against other serine hydrolases. As a specific inhibitor designated "Kpc-2-IN-1" is not described in the current scientific literature, this document outlines the established methodologies and a hypothetical data comparison for a novel KPC-2 inhibitor, herein referred to as this compound.

The KPC-2 enzyme is a class A serine β-lactamase that confers resistance to a broad spectrum of β-lactam antibiotics, including carbapenems, by hydrolyzing them.[1][2] Due to its clinical significance, the development of potent and selective KPC-2 inhibitors is a critical area of research. However, as KPC-2 belongs to the large and diverse superfamily of serine hydrolases, ensuring the selectivity of its inhibitors is paramount to avoid off-target effects.[3][4]

Data Presentation: Comparative Inhibitor Selectivity

The cross-reactivity of a KPC-2 inhibitor is typically assessed by determining its inhibitory concentration (IC50) against a panel of representative serine hydrolases from different subfamilies. The following table presents a hypothetical dataset for this compound, comparing its potency against KPC-2 with its activity against other human serine hydrolases.

Target EnzymeEnzyme ClassSubfamilyThis compound IC50 (nM)
KPC-2 Serine β-lactamase Class A 15
Fatty Acid Amide Hydrolase (FAAH)AmidaseMetabolic Serine Hydrolase> 10,000
Monoacylglycerol Lipase (MAGL)LipaseMetabolic Serine Hydrolase8,500
Diacylglycerol Lipase α (DAGLα)LipaseMetabolic Serine Hydrolase> 10,000
α/β-Hydrolase Domain 6 (ABHD6)LipaseMetabolic Serine Hydrolase9,200
ThrombinSerine ProteaseS1 Peptidase> 10,000
TrypsinSerine ProteaseS1 Peptidase> 10,000
ChymotrypsinSerine ProteaseS1 Peptidase> 10,000
Neutrophil ElastaseSerine ProteaseS1 Peptidase> 10,000
Acetylcholinesterase (AChE)EsteraseCarboxylesterase> 10,000
Butyrylcholinesterase (BChE)EsteraseCarboxylesterase> 10,000
Prolyl Endopeptidase (PREP)Serine ProteaseS9 Peptidase7,800

This is a hypothetical table for illustrative purposes.

Experimental Protocols

The assessment of inhibitor selectivity against serine hydrolases is commonly performed using Activity-Based Protein Profiling (ABPP).[4][5] This chemoproteomic technique utilizes active site-directed probes to label and quantify the active state of enzymes within complex proteomes.[6][7]

Competitive Activity-Based Protein Profiling (Competitive ABPP)

Competitive ABPP is a powerful method to determine the potency and selectivity of an inhibitor in a native biological context.[8][9]

Objective: To determine the IC50 of this compound against a panel of serine hydrolases in a complex proteome (e.g., cell lysate, tissue homogenate).

Materials:

  • Proteome source (e.g., mouse brain lysate, which contains a wide range of active serine hydrolases).

  • This compound (or other test inhibitor).

  • Broad-spectrum serine hydrolase activity-based probe (ABP), such as a fluorophosphonate (FP) probe linked to a reporter tag (e.g., FP-Rhodamine for fluorescent detection or FP-Biotin for mass spectrometry).[10][11]

  • SDS-PAGE gels and fluorescence gel scanner.

  • Mass spectrometer for identification of inhibitor targets (for FP-Biotin probe).

Protocol:

  • Proteome Preparation: Prepare a crude tissue extract or cell lysate at a standardized protein concentration (e.g., 1 mg/mL).

  • Inhibitor Incubation: Pre-incubate aliquots of the proteome with a range of concentrations of this compound (or DMSO as a vehicle control) for a defined period (e.g., 30 minutes at 37°C) to allow for target engagement.

  • Probe Labeling: Add the broad-spectrum serine hydrolase ABP (e.g., FP-Rhodamine at a final concentration of 1 µM) to each reaction and incubate for an additional 30 minutes at room temperature. The ABP will covalently label the active site of serine hydrolases that have not been inhibited by this compound.

  • Quenching and Separation: Quench the labeling reactions by adding SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE.

  • Data Acquisition: Visualize the labeled serine hydrolases using a fluorescence gel scanner. The intensity of each fluorescent band corresponds to the level of active enzyme.

  • Data Analysis: Quantify the fluorescence intensity of the bands corresponding to specific serine hydrolases. The IC50 value is determined by plotting the remaining enzyme activity as a function of the inhibitor concentration and fitting the data to a dose-response curve.

Mandatory Visualization

The following diagram illustrates the experimental workflow for assessing the cross-reactivity of a KPC-2 inhibitor using competitive activity-based protein profiling.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Proteome Complex Proteome (e.g., Cell Lysate) Incubation Pre-incubation (Inhibitor + Proteome) Proteome->Incubation Inhibitor This compound (Serial Dilutions) Inhibitor->Incubation Labeling Probe Labeling (Residual Active Enzymes) Incubation->Labeling Probe FP-Rhodamine Probe Probe->Labeling SDS_PAGE SDS-PAGE Labeling->SDS_PAGE Scan Fluorescence Scan SDS_PAGE->Scan Quantify Quantification & IC50 Scan->Quantify G Start Start: Novel KPC-2 Inhibitor Target_Assay Primary Assay: Potency against KPC-2 Start->Target_Assay Selectivity_Screen Broad Selectivity Screen: Competitive ABPP vs. Serine Hydrolase Panel Target_Assay->Selectivity_Screen Data_Analysis Data Analysis: Determine IC50 for each enzyme Selectivity_Screen->Data_Analysis Selectivity_Index Calculate Selectivity Index: (IC50 off-target) / (IC50 KPC-2) Data_Analysis->Selectivity_Index Decision Selective? Selectivity_Index->Decision Proceed Proceed to further development Decision->Proceed Yes Optimize Optimize for selectivity Decision->Optimize No Optimize->Target_Assay

References

Comparative Analysis of KPC-2 Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An independent verification of the K-i value for a compound specifically designated "Kpc-2-IN-1" could not be completed as no public data under this identifier was found. This guide therefore provides a comparative analysis of selected, well-documented inhibitors of the Klebsiella pneumoniae carbapenemase-2 (KPC-2) enzyme, a critical target in the development of new antibacterial therapies. The following sections present quantitative inhibitory data, detailed experimental protocols for determining inhibitor potency, and a visual representation of a typical experimental workflow. This information is intended to assist researchers in evaluating and comparing the performance of various KPC-2 inhibitors.

Quantitative Comparison of KPC-2 Inhibitors

The potency of various compounds against KPC-2 is summarized in the table below. The inhibition constant (K-i), half-maximal inhibitory concentration (IC50), and second-order rate constant (k2/K) are key parameters for evaluating the efficacy of an inhibitor.

InhibitorTypeK-iIC50k2/K (M⁻¹s⁻¹)Citation
BLIP-IIProtein76 fM (K-d)--[1]
AvibactamNon-β-lactam100-fold higher for S130G variant-21,580[2]
ZINC01807204Non-β-lactam43.82 µM200 µM-[3]
Compound 9aNon-β-lactam112.0 µM0.15 mM-[4]
Compound 11aNon-β-lactam14.8 µM36 µM-[4]
Penem 1Penem0.06 µM (K-m)--[5][6]
Penem 2Penem0.006 µM (K-m)-6.5 µM⁻¹s⁻¹ (k-inact/K-m)[5][6]
BLIPK74T/W112DEngineered Protein2.4 nM--[7]

Experimental Protocols for Determining Inhibitor Potency

Accurate determination of inhibitory constants is crucial for the comparative evaluation of enzyme inhibitors. Below are detailed methodologies for key experiments cited in the table above.

Determination of K-d by Association and Dissociation Rate Constants (for BLIP-II)

This method is employed for very potent inhibitors where traditional equilibrium-based assays are not feasible.

  • Protein Purification : KPC-2 and BLIP-II are purified to >90% and >80% purity, respectively, as judged by SDS-PAGE. Protein concentrations are determined by UV absorbance at 280 nm and Bradford assays.[1]

  • Association Rate Constant (k-on) : The determination of the association rate constant is based on monitoring the inhibition of KPC-2 enzyme activity over time.

  • Dissociation Rate Constant (k-off) : The dissociation rate of the enzyme-inhibitor complex is measured to understand the stability of the interaction.

  • Calculation of K-d : The equilibrium dissociation constant (K-d) is calculated as the ratio of the dissociation rate constant to the association rate constant (k-off/k-on). For very tight-binding inhibitors, the K-d is considered equivalent to the inhibition constant (K-i).[1]

Determination of k2/K and K-i app (for Avibactam)

This method is suitable for mechanism-based or slow-binding inhibitors.

  • Enzyme and Substrate Preparation : Purified KPC-2 enzyme is used. Nitrocefin (100 µM) serves as the reporter substrate.[2]

  • Progress Curve Analysis : The enzyme (e.g., 7.2 nM KPC-2) is incubated with increasing concentrations of the inhibitor (avibactam). The hydrolysis of nitrocefin is monitored by measuring the change in absorbance at 482 nm over time.[2]

  • Determination of k-obs : The progress curves are fitted to an equation to obtain the observed rate constant (k-obs) for each inhibitor concentration.[2]

  • Calculation of k2/K : The second-order rate constant (k2/K) is determined from a plot of k-obs versus the inhibitor concentration.[2]

  • Determination of Apparent K-i (K-i app) : For inhibitors with a slow acylation rate, the K-i app can approximate the K-i.[2]

Determination of IC50 and K-i for Competitive Inhibitors (for Novel Non-β-lactam Compounds)

This is a standard method for characterizing reversible inhibitors.

  • Enzyme Activity Assay : The hydrolytic activity of KPC-2 is measured using a chromogenic substrate like CENTA (100 µM) or nitrocefin (114 µM) in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.0) at 25°C. The reaction is monitored spectrophotometrically.[4]

  • IC50 Determination : The enzyme is incubated with various concentrations of the inhibitor for a set period (e.g., 5 minutes) before the addition of the substrate. The initial reaction velocities are measured, and the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by fitting the data to a dose-response curve.[3][4]

  • K-i Determination : To determine the mode of inhibition and the K-i value, enzyme kinetics are measured at different substrate and inhibitor concentrations. The data are then fitted to different inhibition models (e.g., competitive, non-competitive, uncompetitive) using Lineweaver-Burk or Dixon plots. For a competitive inhibitor, the K-i can be calculated from the IC50 value and the Michaelis-Menten constant (K-m) of the substrate.[4]

Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for determining the inhibitory properties of a compound against KPC-2.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Purify_KPC2 Purify KPC-2 Enzyme Incubate Incubate KPC-2 with Varying Inhibitor Concentrations Purify_KPC2->Incubate Prepare_Inhibitor Prepare Inhibitor Stock Prepare_Inhibitor->Incubate Prepare_Substrate Prepare Substrate (e.g., Nitrocefin) Add_Substrate Initiate Reaction by Adding Substrate Prepare_Substrate->Add_Substrate Incubate->Add_Substrate Monitor_Reaction Monitor Reaction Progress (Spectrophotometry) Add_Substrate->Monitor_Reaction Plot_Data Plot Initial Velocity vs. Inhibitor Concentration Monitor_Reaction->Plot_Data Determine_IC50 Determine IC50 Plot_Data->Determine_IC50 Kinetic_Modeling Perform Kinetic Modeling (e.g., Lineweaver-Burk Plot) Plot_Data->Kinetic_Modeling Determine_Ki Determine Ki and Mode of Inhibition Kinetic_Modeling->Determine_Ki

Caption: Workflow for K-i Determination of KPC-2 Inhibitors.

References

Safety Operating Guide

Prudent Disposal Practices for the KPC-2 Inhibitor, Kpc-2-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest search, a specific Safety Data Sheet (SDS) for Kpc-2-IN-1 is not publicly available. The following disposal procedures are based on general best practices for handling and disposing of novel, potent chemical inhibitors in a laboratory setting. Researchers, scientists, and drug development professionals must consult the supplier's specific recommendations and their institution's Environmental Health and Safety (EHS) department for definitive guidance.

I. Immediate Safety and Handling Precautions

Before beginning any procedure that involves this compound, it is essential to be familiar with the necessary safety precautions. This includes wearing appropriate Personal Protective Equipment (PPE) and understanding how to handle spills and emergencies.

A. Personal Protective Equipment (PPE)

All personnel handling this compound must use appropriate PPE to minimize exposure. This includes, but is not limited to:

  • Eye Protection: Chemical splash goggles or a face shield.

  • Hand Protection: Compatible chemical-resistant gloves.

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: While general use may not require respiratory protection, it may be necessary if there is a risk of aerosolization or if handling large quantities. Consult your institution's EHS for specific guidance.

B. Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.

  • Containment: For small spills, use an absorbent material compatible with the chemical to contain the spill.

  • Neutralization/Decontamination: The specific neutralization procedure will depend on the chemical properties of this compound. As a general practice, avoid direct contact.

  • Cleanup: Carefully collect the absorbent material and any contaminated items into a designated, labeled hazardous waste container.

  • Ventilation: Ensure the area is well-ventilated during and after the cleanup.

II. Step-by-Step Disposal Procedures

The disposal of this compound, like other potent chemical inhibitors, must follow a controlled and documented process.

A. Waste Segregation

Proper segregation of chemical waste is the first and most critical step in the disposal process.

  • Identify Waste Streams: Determine the appropriate waste stream for this compound based on its chemical properties (e.g., halogenated or non-halogenated solvent waste, solid chemical waste).

  • Use Designated Containers: Use only approved, properly labeled hazardous waste containers provided by your institution's EHS department.

  • Avoid Mixing: Do not mix this compound waste with incompatible materials.

B. Preparing for Disposal

  • Labeling: Ensure the waste container is clearly labeled with the full chemical name ("this compound"), concentration, and any other required information as per institutional and local regulations.

  • Secure Containment: Tightly seal the waste container to prevent leaks or spills.

  • Storage: Store the sealed waste container in a designated, secure, and well-ventilated area away from general laboratory traffic until it is collected by EHS personnel.

C. Institutional Waste Collection

Follow your institution's specific procedures for requesting a hazardous waste pickup. Do not dispose of this compound down the drain or in the regular trash.

III. Quantitative Data and Experimental Protocols

Due to the lack of a specific SDS, quantitative data regarding toxicity, environmental impact, and specific disposal concentrations for this compound are not available. The primary experimental protocol relevant to its handling is the adherence to standard laboratory safety procedures for potent chemical compounds.

Table 1: General Safety and Handling Precautions for Novel Chemical Inhibitors

Precaution CategoryGuideline
Personal Protective Equipment (PPE) Wear chemical-resistant gloves, safety goggles, and a lab coat.
Handling Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of dust or aerosols.
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated place.
Spill Response Use appropriate absorbent material for containment and cleanup. Dispose of cleanup materials as hazardous waste.
Disposal Dispose of as hazardous chemical waste in accordance with institutional and local regulations. Do not discard in general waste or down the drain.

IV. Visual Guides for Laboratory Safety and Disposal

The following diagrams illustrate the logical workflows for chemical handling and disposal in a laboratory setting.

Chemical_Disposal_Workflow cluster_prep Preparation cluster_process Process cluster_disposal Disposal start Start: Chemical Handling Task ppe Don Appropriate PPE start->ppe generate_waste Generate Chemical Waste ppe->generate_waste segregate Segregate Waste into Labeled Container generate_waste->segregate spill Spill Occurs generate_waste->spill Potential Event store Store in Designated Waste Area segregate->store request_pickup Request EHS Waste Pickup store->request_pickup end End: Waste Collected request_pickup->end spill_protocol Follow Spill Cleanup Protocol spill->spill_protocol spill_protocol->segregate Hierarchy_of_Controls elimination Elimination (Physically remove the hazard) substitution Substitution (Replace the hazard) engineering Engineering Controls (Isolate people from the hazard) admin Administrative Controls (Change the way people work) ppe PPE (Protect the worker with Personal Protective Equipment)

References

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